molecular formula C23H32O5 B15595926 Ingenol-5,20-acetonide

Ingenol-5,20-acetonide

Cat. No.: B15595926
M. Wt: 388.5 g/mol
InChI Key: ONMDPPVVEFWDOD-FWYWUCQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenol-5,20-acetonide is a useful research compound. Its molecular formula is C23H32O5 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

(1S,4S,5R,6R,13R,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one

InChI

InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14-,15-,16+,17+,19-,22+,23-/m1/s1

InChI Key

ONMDPPVVEFWDOD-FWYWUCQLSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ingenol-5,20-acetonide is a key semisynthetic intermediate derived from ingenol (B1671944), a diterpenoid extracted from plants of the Euphorbia genus.[][2] This guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, biological significance as a precursor to pharmacologically active ingenol esters, and relevant experimental methodologies. Notably, this compound serves as a stable and versatile starting material for the synthesis of various ingenol derivatives that are potent modulators of the Protein Kinase C (PKC) signaling pathway.[][3] This document is intended to serve as a technical resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a white solid at room temperature.[][3] It possesses multiple chiral centers, rendering it optically active, a feature that is crucial for its specific biological interactions and its use as a chiral auxiliary in asymmetric synthesis.[] Compared to its parent compound, ingenol, the acetonide functional group offers improved chemical stability and shelf life.[][3] However, it remains sensitive to strong acidic or basic conditions and high temperatures, which can compromise the integrity of its fused ring structure.[]

Table 2.1: General Physicochemical Data
PropertyValueSource(s)
CAS Number 77573-43-4[][3][4]
Molecular Formula C₂₃H₃₂O₅[]
Molecular Weight 388.50 g/mol []
Appearance White Solid[][3]
Purity ≥95% to >98%[][3]
Source Semisynthetic; derived from Ingenol extracted from Euphorbia lathyris L. seeds[][2][3]
Table 2.2: Solubility Characteristics
SolventSolubilitySource(s)
DMSO 10 mM; 50 mg/mL[]
Methanol Soluble[][3]
Dichloromethane Soluble[][2][3]
Acetone Soluble[][2]
Ethyl Acetate Soluble[][2]
Chloroform Soluble[2]
Table 2.3: Storage and Stability
ConditionDurationSource(s)
-20°C (as solid) At least 1 year[3]
-80°C (stock solution) Up to 6 months[4][5]
-20°C (stock solution) Up to 1 month[4][5]

Biological Activity and Mechanism of Action

This compound itself is primarily valued as a stable intermediate for the chemical synthesis of pharmacologically active ingenol esters, such as Ingenol Mebutate (PEP005) and other analogues.[][3][6] The biological activity of these derivatives stems from their ability to potently activate Protein Kinase C (PKC) isoenzymes.[7][8]

The parent compound, ingenol, binds to and activates PKC with a Ki of 30 µM.[7] Its derivatives, which are synthesized from this compound, are broad-range activators of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[8] Activation of the PKC pathway triggers a cascade of downstream signaling events, including the activation of transcription factors like NF-κB and AP-1.[9] This signaling cascade is central to the therapeutic effects observed with ingenol esters, which include the induction of cell death in cancer cells and the reversal of HIV latency.[8][9][10]

For instance, in the context of actinic keratosis treatment, the mechanism is believed to involve a dual action: initial rapid, localized necrosis of dysplastic cells, followed by a robust inflammatory response mediated by neutrophils that eliminates any remaining aberrant cells.[10]

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Isoforms (α, δ, ε, etc.) IKK IKK Complex PKC->IKK Phosphorylates MAPK_Cascade MAPK Cascade (e.g., Ras/Raf) PKC->MAPK_Cascade Activates Ingenol_Ester Ingenol Ester (e.g., Ingenol Mebutate) Ingenol_Ester->PKC Activates IκB IκB IKK->IκB Phosphorylates NFκB_inactive NF-κB IκB->NFκB_inactive Inhibits NFκB_active Active NF-κB NFκB_inactive->NFκB_active Translocates AP1 AP-1 MAPK_Cascade->AP1 Activates Gene_Expression Target Gene Expression NFκB_active->Gene_Expression Induces AP1->Gene_Expression Induces Synthesis_Workflow Start This compound StepA Step A: Esterification (Microwave, DMAP/DIPEA, 150°C) Start->StepA Intermediate Acetonide-Protected Ingenol Ester StepA->Intermediate StepB Step B: Deprotection (Aqueous HCl, Room Temp) Intermediate->StepB Product Final Product (e.g., Ingenol Disoxate) StepB->Product Analysis Purification & Analysis (Chromatography, NMR, MS) Product->Analysis

References

An In-depth Technical Guide to the Mechanism of Action of Ingenol-5,20-acetonide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide is a natural diterpenoid and a key synthetic intermediate for various biologically active ingenol (B1671944) esters.[1][] While research on this compound itself is limited, its core structure is fundamental to the potent anticancer and immunomodulatory activities of its derivatives, most notably Ingenol Mebutate (also known as ingenol-3-angelate or PEP005).[3][4][5][6] This technical guide elucidates the core mechanism of action attributable to the ingenol scaffold, focusing on data from its well-studied ester derivatives. The primary mechanism is a dual action involving the direct induction of cell necrosis via Protein Kinase C (PKC) activation, followed by a robust, localized inflammatory response that eliminates residual tumor cells.[7][8][9] This document details the specific signaling pathways, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: A Dual Approach

The therapeutic effect of ingenol compounds, particularly Ingenol Mebutate, is characterized by a distinct two-stage mechanism of action:

  • Rapid, Direct Cytotoxicity: Upon topical application, ingenol esters rapidly induce cell death, primarily through necrosis.[7][8][10] This process begins within hours and is marked by the swelling of mitochondria and subsequent loss of plasma membrane integrity.[5][6][10] This direct necrotic effect is crucial as it is less likely to be compromised by apoptosis-resistance mechanisms often developed by tumor cells.[10]

  • Secondary Inflammatory Response: The initial wave of necrosis releases pro-inflammatory cytokines and danger-associated molecular patterns (DAMPs).[8] This triggers a potent, localized inflammatory response characterized by the infiltration of immune cells, predominantly neutrophils.[7][8][11] These recruited neutrophils mediate antibody-dependent cellular cytotoxicity (ADCC), which serves to eliminate any remaining dysplastic or tumor cells.[7][9] This immune-mediated clearance is critical for preventing lesion recurrence.[8]

Dual_Mechanism_of_Action Dual Mechanism of Ingenol Esters cluster_0 Stage 1: Direct Cytotoxicity cluster_1 Stage 2: Immune Response Ingenol Ingenol Ester (e.g., Ingenol Mebutate) PKC_Activation PKC Activation (especially PKCδ) Ingenol->PKC_Activation Mito_Swelling Mitochondrial Swelling & Dysfunction PKC_Activation->Mito_Swelling Necrosis Primary Cell Necrosis Mito_Swelling->Necrosis DAMPs Release of DAMPs & Pro-inflammatory Cytokines Necrosis->DAMPs Triggers Neutrophil_Recruitment Neutrophil Recruitment ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Neutrophil_Recruitment->ADCC Clearance Clearance of Residual Dysplastic Cells ADCC->Clearance

Caption: The dual mechanism of ingenol esters, starting with direct necrosis and leading to an immune response.

Key Signaling Pathways

The biological activities of ingenol esters are mediated through the modulation of several critical intracellular signaling pathways, with Protein Kinase C (PKC) at the nexus.

Protein Kinase C (PKC) Activation

Ingenol and its derivatives are potent activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[4][12] The mechanism centers on the pro-apoptotic isoform PKCδ .[4][13]

  • Binding and Translocation: Ingenol compounds bind to the C1 domain of PKCδ, activating it. This activation leads to the translocation of PKCδ from the cytoplasm to various cellular compartments, including the nuclear membrane, mitochondria, and endoplasmic reticulum.[4][13][14]

  • Pro-Apoptotic Signaling: Activated PKCδ promotes apoptosis through several mechanisms, including the activation of caspases (like caspase-3) and influencing the stability of p53.[4][13] It also leads to the activation of the Ras/Raf/MEK/ERK pathway while inhibiting the pro-survival PI3K/AKT pathway.[3][14]

Downstream Pro-Apoptotic and Anti-Survival Signaling

The activation of PKCδ by ingenol esters triggers a cascade of downstream signaling events that collectively push the cell towards apoptosis.

  • Ras/Raf/MAPK Pathway Activation: Treatment with ingenol esters leads to increased phosphorylation and activation of key components of the MAPK pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[3][14]

  • PI3K/AKT Pathway Inhibition: Concurrently, ingenol esters lead to the downregulation of the pro-survival AKT signaling pathway. This is achieved by reducing the expression of PKCα and decreasing the levels of the active, phosphorylated form of AKT.[3][14][15]

Signaling_Pathways Downstream Signaling of Ingenol-Mediated PKCδ Activation cluster_PKC PKC Modulation cluster_MAPK Pro-Apoptotic Pathway cluster_AKT Anti-Survival Pathway (Inhibited) Ingenol Ingenol Ester PKCd_act PKCδ Activation & Translocation Ingenol->PKCd_act PKCa_down PKCα Downregulation Ingenol->PKCa_down Ras Ras PKCd_act->Ras Activates AKT AKT (Inhibited) PKCa_down->AKT Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis_MAPK Apoptosis ERK->Apoptosis_MAPK PI3K PI3K PI3K->AKT Survival Cell Survival (Blocked) AKT->Survival

Caption: Ingenol esters activate pro-apoptotic MAPK signaling and inhibit pro-survival AKT signaling via PKC.

Quantitative Data Summary

While specific data for this compound is sparse, quantitative metrics for the parent compound ingenol and its potent derivative Ingenol Mebutate (IM) provide valuable context for the activity of the ingenol scaffold.

CompoundParameterValueCell Line / SystemCitation
IngenolKi30 µMProtein Kinase C[16]
Ingenol Mebutate (IM)IC50 (72h)43.1 ± 16.8 nMPanc-1 (Pancreatic Cancer)[17]
Ingenol Mebutate (IM)IC50 (24h)0.84 µMKeratinocytes[18]
Ingenol Mebutate (IM)IC50 (48h)0.96 µMKeratinocytes[18]
17-acetoxyingenol 3-angelate 20-acetateIC50 (24h)< 0.84 µMKeratinocytes[18]
17-acetoxyingenol 3-angelate 5,20-diacetateIC50 (24h)< 0.84 µMKeratinocytes[18]

Key Experimental Protocols

The following sections describe generalized protocols for key experiments used to elucidate the mechanism of action of ingenol compounds.

Protocol: Analysis of Apoptosis via Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic/necrotic cells).[19]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Colo205 or K562) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the ingenol compound (e.g., 0.1-1 µM Ingenol Mebutate) or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 10 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 5 µL of 1 mg/mL stock).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow start 1. Treat Cells with Ingenol Compound harvest 2. Harvest Adherent & Floating Cells start->harvest wash 3. Wash with PBS harvest->wash stain 4. Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) wash->stain incubate 5. Incubate 15 min in Dark stain->incubate analyze 6. Analyze via Flow Cytometry incubate->analyze end Data Interpretation: - FITC+/PI- (Early Apoptosis) - FITC+/PI+ (Late Apoptosis) - FITC-/PI- (Viable) analyze->end

Caption: Workflow for determining the mode of cell death induced by ingenol compounds.
Protocol: Western Blot for PKC Translocation and Pathway Activation

This protocol is used to detect the subcellular location of PKC isoforms and the phosphorylation status of downstream signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By separating cellular components into cytosolic, membrane, and nuclear fractions, the translocation of proteins like PKCδ can be tracked.[14] Phospho-specific antibodies can be used to measure the activation state of proteins like ERK and AKT.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described previously.

  • Subcellular Fractionation (for translocation):

    • Lyse cells in a hypotonic buffer to rupture the plasma membrane.

    • Centrifuge to pellet nuclei. The supernatant is the cytosolic fraction.

    • Further centrifuge the supernatant at high speed to pellet membranes.

    • Extract proteins from the nuclear and membrane pellets using appropriate buffers.

  • Protein Quantification: Determine protein concentration in each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C (e.g., anti-PKCδ, anti-phospho-ERK, anti-phospho-AKT).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19] Analyze band intensity relative to loading controls (e.g., Actin for whole-cell lysate, Lamin B1 for nuclear fraction).

Conclusion

This compound represents the core chemical scaffold responsible for the potent biological activity of a class of diterpenoid esters. Through its derivatives, principally Ingenol Mebutate, the mechanism of action has been defined as a powerful dual process involving direct, PKC-mediated necroptosis of aberrant cells and a subsequent, robust neutrophil-driven inflammatory response. This mechanism, which activates pro-apoptotic MAPK signaling while suppressing pro-survival AKT pathways, is highly effective for topical field treatment of skin lesions. The detailed understanding of these pathways and the availability of robust experimental protocols provide a solid foundation for the future development and optimization of novel ingenol-based therapeutics.

References

The Biological Landscape of Ingenol-5,20-acetonide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Synthetic Intermediate and its Biologically Active Derivatives

Introduction

Ingenol-5,20-acetonide, a diterpenoid derived from the sap of plants of the Euphorbia genus, serves as a critical starting material in the semi-synthesis of various biologically active ingenol (B1671944) esters. While direct and extensive biological activity data for this compound itself is limited in publicly available research, its structural similarity to the known Protein Kinase C (PKC) activator, ingenol, and its role as a precursor to potent PKC modulators, positions it as a compound of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the known biological context of this compound, focusing on its role as a synthetic intermediate and the well-documented activities of its derivatives.

Core Function: A Versatile Scaffold for Bioactive Molecules

This compound is primarily utilized as a protected intermediate in the synthesis of ingenol-based compounds. The acetonide group protects the C5 and C20 hydroxyl groups, allowing for selective modification of the C3 hydroxyl group, a key position for introducing ester functionalities that significantly enhance biological activity. This synthetic strategy has been instrumental in the development of compounds like ingenol mebutate (ingenol-3-angelate) and ingenol disoxate.

G cluster_synthesis Synthetic Pathway This compound This compound Esterification_at_C3 Esterification at C3-OH Acetonide_Deprotection Acetonide Deprotection Bioactive_Ingenol_Ester Bioactive Ingenol Ester (e.g., Ingenol Mebutate)

Inferred Biological Activity: Interaction with Protein Kinase C (PKC)

The parent compound, ingenol, has been shown to directly bind to and activate Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Given that this compound retains the core ingenane (B1209409) scaffold, it is highly probable that it also interacts with PKC, albeit with potentially different affinity and potency compared to ingenol and its more elaborate esters.

Quantitative Data on Ingenol and its Derivatives
CompoundAssayTargetValueReference
IngenolBinding Affinity (Ki)Protein Kinase C30 µM[1]
IngenolBiological Activity (EC50)Multiple cell systems30 µM - 1 mM[1]

Downstream Signaling of Bioactive Ingenol Derivatives

The biological effects of ingenol esters are primarily mediated through the activation of PKC. Upon binding, these compounds induce a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of a cascade of downstream protein targets. A key pathway implicated in the action of ingenol derivatives is the Ras/Raf/MEK/ERK signaling cascade, which plays a central role in cell proliferation and survival.

G cluster_pathway PKC-Mediated Signaling Pathway Ingenol_Ester Ingenol Ester PKC Protein Kinase C (PKC) Ras_Raf Ras/Raf MEK MEK ERK ERK Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.)

Experimental Protocols

The following provides a generalized experimental protocol for assessing the activation of Protein Kinase C by ingenol compounds. This protocol is representative of the methods used to characterize this class of molecules.

Protein Kinase C (PKC) Activation Assay

1. Objective: To determine the ability of a test compound (e.g., an ingenol derivative) to activate PKC in vitro.

2. Materials:

  • Purified recombinant human PKC isozyme (e.g., PKCα, PKCδ)
  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)
  • PKC substrate peptide (e.g., a fluorescently labeled peptide or a peptide for radiometric detection)
  • Lipid cofactors (e.g., phosphatidylserine, diacylglycerol)
  • ATP (for kinase reaction; may be radiolabeled, e.g., [γ-³²P]ATP)
  • Assay buffer (e.g., HEPES-based buffer containing MgCl₂, CaCl₂)
  • Kinase reaction quench solution (e.g., EDTA solution)
  • 96-well microplate
  • Plate reader (for fluorescence) or scintillation counter (for radioactivity)

3. Method:

4. Data Analysis:

  • Calculate the percentage of PKC activation for each concentration of the test compound relative to the positive control.
  • Plot the percentage of activation against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal activation.

G cluster_workflow PKC Activation Assay Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, Compound, Substrate, ATP, Lipids) Assay_Setup 2. Assay Setup (Add lipids, enzyme, and compound to plate) Pre_incubation 3. Pre-incubation Initiate_Reaction 4. Initiate Kinase Reaction (Add ATP and substrate) Incubation 5. Reaction Incubation Stop_Reaction 6. Stop Reaction (Add quench solution) Detection 7. Detection (Fluorescence or Radioactivity) Data_Analysis 8. Data Analysis (Calculate EC50)

Conclusion

This compound is a cornerstone for the chemical synthesis of potent biological modulators. While it is likely to possess some intrinsic affinity for Protein Kinase C, its primary significance lies in its role as a versatile synthetic intermediate. The biological activities of its derivatives, which are potent PKC activators and inducers of the Ras/Raf/MEK/ERK pathway, underscore the therapeutic potential of the ingenol scaffold. For researchers and drug development professionals, this compound represents a key starting point for the exploration of novel therapeutics targeting PKC-mediated signaling pathways. Further investigation is warranted to fully characterize the direct biological effects of this compound itself.

References

Ingenol-5,20-acetonide: A Technical Guide to its Natural Sourcing and Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a key intermediate in the semi-synthesis of various biologically active ingenane (B1209409) diterpenes, including the potent protein kinase C activator, ingenol-3-angelate (ingenol mebutate). While this compound itself is sometimes referred to as a natural product, it is most practically obtained through the chemical modification of its precursor, ingenol (B1671944), which is extracted from plants of the Euphorbia genus. This technical guide provides an in-depth overview of the natural sources of ingenol, detailed protocols for its extraction and purification, and the subsequent chemical conversion to this compound.

Natural Sources of the Precursor, Ingenol

The primary natural sources of ingenol and its esters are plants belonging to the Euphorbia genus. The seeds of Euphorbia lathyris (caper spurge) are a commonly utilized source for the isolation of ingenol. Other species, such as Euphorbia peplus and Euphorbia myrsinites, also contain significant amounts of ingenane diterpenes.

Quantitative Data on Ingenol Content

The concentration of ingenol varies significantly between different Euphorbia species and even different parts of the plant. The following table summarizes key quantitative data from the literature.

Plant SpeciesPlant PartCompoundYield/ConcentrationReference
Euphorbia lathyrisSeedsIngenol~100 mg/kg[1]
Euphorbia lathyrisSeedsIngenol0.25 - 0.30 g/kg[2]
Euphorbia myrsinitesLower leafless stemsIngenol547 mg/kg (dry weight)[3]
Euphorbia peplusAerial partsIngenol Mebutate1.1 mg/kg[4]

Extraction and Purification of Ingenol from Euphorbia lathyris Seeds

The extraction of ingenol from Euphorbia lathyris seeds is a multi-step process that involves the initial extraction of a crude mixture of diterpenoid esters, followed by hydrolysis to yield the parent ingenol, and subsequent purification.

Experimental Protocol: Extraction and Hydrolysis

This protocol is adapted from methodologies described in the scientific literature and patents.

Materials:

  • Dried and powdered Euphorbia lathyris seeds

  • Methanol (B129727)

  • Sodium methoxide (B1231860) (0.20 N in methanol)

  • Glacial acetic acid or perchloric acid (0.03 M)

  • Celite or other filter aid

  • Petroleum ether

  • Tetrahydrofuran (THF)

  • Acidified water (e.g., brine adjusted to an acidic pH)

  • Rotary evaporator

  • Mechanical stirrer

  • Filtration apparatus

Procedure:

  • Methanolysis of Ingenol Esters:

    • Suspend the powdered Euphorbia lathyris seeds (1 kg) in a solution of 0.20 N sodium methoxide in methanol (2 L).

    • Mechanically stir the mixture for 4 hours at room temperature. This step cleaves the ester groups from the ingenol backbone.

  • Neutralization:

    • Neutralize the reaction mixture with a 0.03 M solution of glacial acetic acid or perchloric acid.

  • Filtration:

    • Filter the solution through a bed of Celite to remove the plant material.

    • Wash the resulting pellet with 70% methanol.

  • Concentration:

    • Combine the filtrates and concentrate the solution using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Extraction:

    • Extract the concentrated pellet with petroleum ether to remove non-polar compounds, leaving the more polar ingenol in the methanolic phase.

  • Isolation of Ingenol:

    • The remaining residue containing ingenol is further purified. A patented method describes a single-step hydrolysis and extraction by treating the mixture with an organic solvent like THF and acidified water.

Experimental Protocol: Purification of Ingenol

Purification of ingenol from the crude extract is typically achieved using column chromatography.

Materials:

  • Crude ingenol extract

  • Silica (B1680970) gel for column chromatography

  • Solvent system (e.g., petroleum ether:ethyl acetate (B1210297) gradient)

  • Glass column for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation:

    • Prepare a silica gel column using a suitable slurry packing method with the initial elution solvent (e.g., petroleum ether).

  • Loading:

    • Dissolve the crude ingenol extract in a minimal amount of the initial elution solvent and load it onto the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Spot aliquots of each fraction on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp.

    • Combine the fractions containing pure ingenol.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified ingenol.

Synthesis of this compound from Ingenol

This compound is synthesized from ingenol through a protection reaction of the C-5 and C-20 hydroxyl groups.

Experimental Protocol: Acetonide Protection

This protocol is based on established chemical synthesis methods.

Materials:

  • Purified ingenol

  • Acetone (B3395972) (anhydrous)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether:ethyl acetate)

Procedure:

  • Reaction Setup:

    • Dissolve ingenol (e.g., 100 mg) in anhydrous acetone (e.g., 5 ml) in a round-bottom flask.

    • Add a catalytic amount of pyridinium p-toluenesulfonate (e.g., 50 mg).

  • Reaction:

    • Stir the solution at room temperature for approximately 12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, evaporate the acetone using a rotary evaporator.

  • Purification:

    • Purify the resulting residue by silica gel gravity column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield pure this compound. A patent describes a 55% yield for this step.

Visualization of the Workflow

The following diagrams illustrate the key processes described in this guide.

Extraction_and_Hydrolysis cluster_extraction Extraction & Hydrolysis plant Euphorbia lathyris seeds powder Powdered Seeds plant->powder methanolysis Methanolysis (0.20 N NaOMe in MeOH) powder->methanolysis neutralization Neutralization (Acetic Acid) methanolysis->neutralization filtration Filtration neutralization->filtration concentration Concentration filtration->concentration crude_extract Crude Ingenol Extract concentration->crude_extract Purification_and_Synthesis cluster_purification Purification cluster_synthesis Synthesis of this compound crude_extract Crude Ingenol Extract chromatography Silica Gel Chromatography crude_extract->chromatography pure_ingenol Purified Ingenol chromatography->pure_ingenol ingenol Purified Ingenol protection Acetonide Protection (Acetone, PPTS) ingenol->protection purification Purification (Chromatography) protection->purification final_product This compound purification->final_product

References

Solubility Profile of Ingenol-5,20-acetonide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the lab to potential clinical applications. This in-depth technical guide provides a comprehensive overview of the solubility of Ingenol-5,20-acetonide, a key intermediate in the synthesis of various ingenol (B1671944) derivatives.

This compound is a diterpenoid and a protected form of ingenol, a natural product isolated from the sap of plants of the Euphorbia genus. The acetonide protection enhances the stability of the ingenol core, making it a valuable starting material for the semi-synthesis of therapeutic agents like ingenol mebutate. This guide details its solubility in a range of common laboratory solvents, provides a standard experimental protocol for solubility determination, and illustrates the workflow for solubility assessment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of solvents is not extensively published. However, based on available information and the known physicochemical properties of the closely related compound, Ingenol 3-angelate (ingenol mebutate), the following table summarizes the available and estimated solubility of this compound.

SolventChemical FormulaMolar Mass ( g/mol )Solubility of this compound (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350[1]Quantitative data available.
Dichloromethane (DCM)CH₂Cl₂84.93Soluble[2]Estimated to be highly soluble (> 25 mg/mL) based on its use as a reaction and extraction solvent for related ingenol esters.
Ethyl AcetateC₄H₈O₂88.11Soluble[2]Estimated to be well soluble (10-25 mg/mL) as it is a common solvent for extraction and chromatography of ingenol derivatives.
AcetoneC₃H₆O58.08Soluble[2]Estimated to be well soluble (10-25 mg/mL).
Methanol (B129727)CH₄O32.04SolubleEstimated to be moderately soluble (5-15 mg/mL).

Disclaimer: The solubility values for dichloromethane, ethyl acetate, acetone, and methanol are estimations based on qualitative reports and the behavior of structurally similar ingenol esters. Experimental verification is recommended for precise applications.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a representative procedure suitable for determining the solubility of this compound in various organic solvents.[3][4][5][6][7]

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

    • Add a known volume of the solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

3. Data Reporting:

  • Report the solubility in mg/mL or other appropriate units.

  • Specify the temperature at which the solubility was determined.

  • Detail the analytical method used for quantification.

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in solubility assessment and the context of this compound's utility, the following diagrams have been generated using Graphviz.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh Excess Compound B Add Known Volume of Solvent A->B C Shake at Controlled Temperature (24-48h) B->C D Sedimentation C->D E Syringe Filtration (0.22 µm) D->E F Quantitative Analysis (e.g., HPLC) E->F G Determine Solubility F->G Ingenol_Synthesis_Pathway Ingenol Ingenol (from Euphorbia sap) Acetonide This compound (Increased Stability) Ingenol->Acetonide Protection Esterification Selective Esterification (e.g., with Angelic Acid) Acetonide->Esterification Deprotection Acetonide Deprotection Esterification->Deprotection Mebutate Ingenol Mebutate (Active Pharmaceutical Ingredient) Deprotection->Mebutate

References

Navigating the Stability of Ingenol-5,20-acetonide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of Ingenol-5,20-acetonide is paramount for ensuring its integrity and the reliability of experimental outcomes. This technical guide provides a consolidated overview of the available information on the stability and recommended handling of this diterpenoid, a key intermediate in the synthesis of various bioactive ingenol (B1671944) derivatives.

This compound serves as a crucial starting material for the creation of ingenol esters, which have garnered significant interest for their potent biological activities.[1] The acetonide group at the 5 and 20 positions enhances its shelf life compared to the parent ingenol, making it a more practical precursor for synthetic endeavors.[1] However, like many complex natural products, its stability is not absolute and requires careful management.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, specific storage conditions are recommended. These conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSource(s)
Solid (Powder) -20°CUp to 3 years[2][3][4]
-20°CAt least 1 year[1]
In Solvent (e.g., DMSO) -80°CUp to 6 months[2][3][4]
-20°CUp to 1 month[2][3][4]

Note: For solutions in DMSO, it is advisable to use freshly opened, hygroscopic DMSO to ensure optimal solubility. The product should be allowed to equilibrate to room temperature for at least one hour before opening the vial.[2][4]

Solubility

This compound is soluble in a variety of organic solvents.

Table 2: Solubility of this compound

SolventSolubility InformationSource(s)
DMSO 50 mg/mL (128.70 mM) with ultrasonic warming to 60°C[2][3]
Methanol Soluble[1]
Dichloromethane Soluble[1]
Chloroform Soluble
Ethyl Acetate Soluble
Acetone Soluble

General Handling and Shipping

The compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[2][3][4] Upon receipt, it is crucial to adhere to the recommended storage conditions to prevent degradation. When preparing solutions, it is best practice to prepare and use them on the same day. If stock solutions must be made in advance, they should be stored as aliquots in tightly sealed vials at -20°C for a maximum of two weeks.

Considerations for Stability and Degradation

Although this compound itself is not an ester, the core ingenane (B1209409) skeleton is complex and sensitive. Researchers should be mindful of these potential instabilities when designing experiments, especially those involving prolonged exposure to non-optimal conditions.

Experimental Workflow for Handling and Use

The following diagram illustrates a generalized workflow for the proper handling and use of this compound in a research setting.

G cluster_storage Storage cluster_preparation Solution Preparation cluster_use Experimental Use Receive Receive Shipment Store_Powder Store Powder at -20°C Receive->Store_Powder Equilibrate Equilibrate Vial to Room Temp. Store_Powder->Equilibrate Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Equilibrate->Dissolve Store_Solution Store Solution at -80°C (long-term) or -20°C (short-term) Dissolve->Store_Solution Use Use in Experiment Store_Solution->Use

Figure 1. Recommended workflow for handling this compound.

This structured approach to handling and storage will help to ensure the quality and reliability of this compound throughout its use in research and development. As a key intermediate, maintaining its stability is the first step towards successful synthesis and biological evaluation of novel ingenol derivatives.

References

An In-depth Technical Guide to Ingenol-5,20-acetonide and its Role as a Precursor to the Potent Protein Kinase C Activator, Ingenol 3-Angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide and its critical relationship to Ingenol (B1671944) 3-Angelate (also known as PEP005 or Ingenol Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in oncology and immunology. This document details the semi-synthetic pathway from ingenol to Ingenol 3-Angelate, where this compound serves as a key protected intermediate. Furthermore, it elucidates the complex signaling pathways modulated by Ingenol 3-Angelate and presents relevant quantitative data from various in vitro and ex vivo studies. Detailed experimental protocols for key methodologies are also provided to facilitate further research and development in this area.

Introduction

Ingenol 3-Angelate is a diterpene ester originally isolated from the sap of the plant Euphorbia peplus. It is the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis. The biological activity of Ingenol 3-Angelate is primarily attributed to its ability to activate various isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways governing proliferation, differentiation, apoptosis, and inflammation. Due to its potent biological activities, including anti-cancer and HIV latency-reversing effects, there is significant interest in the synthesis and mechanism of action of Ingenol 3-Angelate.

The low natural abundance of Ingenol 3-Angelate has necessitated the development of semi-synthetic routes for its production. A common starting material for this synthesis is ingenol, which can be isolated in greater quantities from the seeds of Euphorbia lathyris. A key step in the regioselective synthesis of Ingenol 3-Angelate from ingenol is the protection of the hydroxyl groups at the C-5 and C-20 positions. This is typically achieved by forming an acetonide, yielding this compound. This intermediate allows for the selective esterification of the C-3 hydroxyl group with angelic acid to produce this compound-3-O-angelate, which is then deprotected to yield the final product, Ingenol 3-Angelate.

The Synthetic Relationship: From Ingenol to Ingenol 3-Angelate

The semi-synthesis of Ingenol 3-Angelate from ingenol highlights the importance of this compound as a strategic intermediate. The process is designed to achieve regioselective angeloylation at the C-3 position of the ingenol backbone.

Synthetic Workflow

The overall synthetic strategy involves three main steps: protection, esterification, and deprotection. The use of this compound is crucial for preventing unwanted side reactions and ensuring a high yield of the desired product.[1][2]

G Semi-synthesis of Ingenol 3-Angelate Ingenol Ingenol Acetonide This compound Ingenol->Acetonide Protection (e.g., 2,2-dimethoxypropane (B42991), p-TsOH) Angelate_protected This compound-3-O-angelate Acetonide->Angelate_protected Angeloylation (Angelic anhydride (B1165640), base) Angelate Ingenol 3-Angelate (PEP005) Angelate_protected->Angelate Deprotection (e.g., aq. HCl)

Figure 1: Synthetic pathway from Ingenol to Ingenol 3-Angelate.

Quantitative Data

The biological activity of Ingenol 3-Angelate and its precursor, ingenol, has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Protein Kinase C (PKC) Binding and Activation
CompoundTargetAssayValueReference
IngenolProtein Kinase CBinding Affinity (Ki)30 µM[3][4]
IngenolProtein Kinase C50% Effective Concentration (EC50) for biological activity30 µM - 1 mM[3][4]
Ingenol 3-Angelate (PEP005)Broad range activator of classical and novel PKC isoenzymes--[5][6]
Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of Ingenol 3-Angelate (PEP005)
Cell LineCancer TypeEffectConcentrationReference
Colo205Colon CancerTime- and concentration-dependent decrease of cells in S phase and apoptosis-[7][8]
Melanoma cell linesMelanomaPro-apoptotic effectsMicromolar range[5][6]
Primary human acute myelogenous leukemia cellsLeukemiaPro-apoptotic effectsNanomolar range[5][6]
A2058 and HT144Human MelanomaInduced apoptosis5 µM[9]
Cutaneous T-cell lymphoma cellsLymphomaInduction of apoptosis-[10]
Table 3: HIV Latency Reactivation by Ingenol 3-Angelate (PEP005)
SystemEffectConcentrationReference
In vitro and ex vivo modelsEffective reactivation of latent HIVNanomolar levels[11][12]

Signaling Pathways Modulated by Ingenol 3-Angelate

Ingenol 3-Angelate exerts its biological effects by activating PKC, which in turn modulates multiple downstream signaling pathways.

PKC-NF-κB Signaling Pathway in HIV Latency Reactivation

Ingenol 3-Angelate has been shown to reactivate latent HIV through the activation of the PKC-NF-κB signaling pathway.[11][12]

G Ingenol 3-Angelate Induced HIV Latency Reactivation PEP005 Ingenol 3-Angelate (PEP005) PKC PKCδ/θ PEP005->PKC activates IkB IκBα/ε PKC->IkB phosphorylates NFkB NF-κB IkB->NFkB releases HIV_LTR HIV LTR NFkB->HIV_LTR translocates to nucleus and binds HIV_RNA HIV RNA Transcription HIV_LTR->HIV_RNA activates

Figure 2: PKC-NF-κB signaling in HIV reactivation by Ingenol 3-Angelate.

Modulation of MAPK and PI3K/AKT Signaling in Cancer Cells

In cancer cells, Ingenol 3-Angelate-induced PKC activation leads to the activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT signaling pathway, ultimately promoting apoptosis.[7][8]

G Ingenol 3-Angelate Signaling in Cancer Cells PEP005 Ingenol 3-Angelate (PEP005) PKC_delta PKCδ activation PEP005->PKC_delta PKC_alpha PKCα expression reduction PEP005->PKC_alpha Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf_MAPK activates PI3K_AKT PI3K/AKT Pathway PKC_alpha->PI3K_AKT inhibits Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis PI3K_AKT->Apoptosis inhibition leads to

Figure 3: Dual modulation of MAPK and PI3K/AKT pathways by Ingenol 3-Angelate.

Experimental Protocols

Semi-synthesis of Ingenol 3-Angelate from Ingenol

This protocol is a generalized procedure based on published methods.[1]

Step 1: Protection of Ingenol (Formation of this compound)

  • Dissolve ingenol in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).

  • Add 2,2-dimethoxypropane and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Step 2: Angeloylation of this compound

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., toluene (B28343) or dichloromethane).

  • Add a suitable base (e.g., DMAP, DIPEA).

  • Add angelic anhydride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield this compound-3-O-angelate.

Step 3: Deprotection to Yield Ingenol 3-Angelate

  • Dissolve this compound-3-O-angelate in a suitable solvent mixture (e.g., THF/water).

  • Add a dilute aqueous acid (e.g., HCl).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product, Ingenol 3-Angelate, by column chromatography or recrystallization.

In Vitro Growth Inhibition Assay (MTT Assay)

This protocol is based on a method described for assessing the anti-proliferative effects of PEP005.[7]

  • Cell Seeding: Seed tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Ingenol 3-Angelate (or other test compounds) and incubate for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is a general method for analyzing protein phosphorylation and expression levels, as would be done to study the effects of Ingenol 3-Angelate on signaling pathways.[9]

  • Cell Lysis: Treat cells with Ingenol 3-Angelate for various times and at different concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-PKCδ, total PKCδ, p65, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a pivotal intermediate in the semi-synthesis of Ingenol 3-Angelate, a compound with significant therapeutic potential. The ability to efficiently synthesize Ingenol 3-Angelate is crucial for its further investigation and clinical application. Understanding the intricate signaling pathways modulated by this potent PKC activator provides a basis for the rational design of novel therapies targeting cancer, viral latency, and other diseases. The experimental protocols provided herein serve as a foundation for researchers to further explore the chemistry and biology of these fascinating molecules.

References

Methodological & Application

Application Note: Synthesis of Ingenol-5,20-acetonide from Ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a key intermediate in the semi-synthesis of various ingenol (B1671944) derivatives, which are of significant interest in drug development due to their potent biological activities. Ingenol mebutate, for instance, is an FDA-approved topical treatment for actinic keratosis. The acetonide functional group serves as a protecting group for the C5 and C20 hydroxyl groups of ingenol, allowing for selective modification of other parts of the molecule. This protocol details a standard laboratory procedure for the synthesis of this compound from ingenol.

Principle of the Method

The synthesis of this compound from ingenol involves the acid-catalyzed reaction of the 1,3-diol system at positions C5 and C20 with an acetone (B3395972) equivalent, typically 2,2-dimethoxypropane (B42991). The reaction is an equilibrium process. To drive the reaction to completion, the methanol (B129727) byproduct is removed. p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this transformation. The resulting acetonide is a stable derivative that can be purified by standard chromatographic techniques.

Quantitative Data Summary

ParameterValueReference
Reactant IngenolCommercially Available
Product This compound[1]
Molecular Formula C23H32O5[1]
Molecular Weight 388.50 g/mol [1]
Reagents 2,2-Dimethoxypropane, p-Toluenesulfonic acid monohydrateGeneral Protocol
Solvent Dichloromethane (B109758) (DCM) or AcetoneGeneral Protocol
Reaction Time 1-4 hours (typical)General Protocol
Reaction Temperature Room TemperatureGeneral Protocol
Purification Column Chromatography (Silica Gel)General Protocol
Appearance White Solid[1]

Experimental Protocol

Materials:

  • Ingenol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a solution of ingenol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add 2,2-dimethoxypropane (excess, e.g., 5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the p-TsOH catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ingenol in anhydrous DCM add_dmp Add 2,2-Dimethoxypropane start->add_dmp add_catalyst Add catalytic p-TsOH add_dmp->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization ChemicalReaction ingenol Ingenol catalyst p-TsOH (cat.) DCM, RT ingenol->catalyst dmp 2,2-Dimethoxypropane acetonide This compound catalyst->acetonide

References

Application Note: Mass Spectrometry Analysis of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a key intermediate in the synthesis of various ingenane (B1209409) diterpenes, a class of compounds with significant biological activities, including anti-cancer and anti-inflammatory properties. Accurate and sensitive analytical methods are crucial for the characterization and quantification of this compound in research and drug development settings. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the expected mass spectrometry data for this compound. These values are predicted based on the structure of the molecule and typical behavior of similar compounds in a mass spectrometer.

ParameterExpected Value
Parent Ion (M+H)+ m/z 389.2273
Key Fragment Ions m/z 331.2062, 313.1957, 295.1851
Retention Time (Typical) 3.5 - 5.5 minutes
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate LC-MS analysis.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation (e.g., from a reaction mixture or biological matrix):

    • For reaction mixtures, dilute an aliquot of the mixture in methanol to a theoretical concentration within the calibration range.

    • For biological matrices (e.g., plasma, tissue homogenate), a protein precipitation or liquid-liquid extraction is recommended.

      • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile (B52724) containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

      • Liquid-Liquid Extraction: To 100 µL of the sample, add 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Method
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Method
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy Optimized for each transition (typically 10-30 eV)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Standard Standard Preparation LC Reverse-Phase HPLC Standard->LC Sample Sample Extraction/Dilution Sample->LC ESI Electrospray Ionization LC->ESI Eluent MS_Scan Mass Analyzer (MRM/Scan) ESI->MS_Scan Ions Quant Quantification MS_Scan->Quant Struct Structural Confirmation MS_Scan->Struct

Caption: Workflow for the LC-MS analysis of this compound.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound in positive ESI.

Application Notes and Protocols for Reactions with Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Ingenol-5,20-acetonide, a key intermediate in the synthesis of various biologically active ingenol (B1671944) derivatives. The procedures outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a protected derivative of ingenol, a complex diterpenoid isolated from plants of the Euphorbia genus. The acetonide protecting group at the C-5 and C-20 positions allows for selective modification of the C-3 hydroxyl group, a crucial step in the synthesis of potent protein kinase C (PKC) modulators like ingenol mebutate and ingenol disoxate. These compounds are of significant interest for their pro-inflammatory and anti-cancer activities. This document details the experimental setup for the acylation of this compound and the subsequent deprotection to yield the final ingenol-3-acylate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material, this compound, is provided in the table below.

PropertyValueReference
Molecular Formula C₂₃H₃₂O₅[1]
Molecular Weight 388.50 g/mol [1]
CAS Number 77573-43-4[2]
Appearance Solid
Storage Store at -20°C for short-term, -80°C for long-term

Experimental Protocols

This section provides detailed protocols for the synthesis of ingenol-3-acylates starting from this compound. The synthesis of Ingenol-3-(4-isoxazolecarboxylate) (a key structural motif in Ingenol Disoxate) is used as a representative example.

General Experimental Workflow

The overall workflow for the synthesis of ingenol-3-acylates from this compound involves two main steps: acylation of the C-3 hydroxyl group, followed by the removal of the acetonide protecting group.

experimental_workflow start This compound step1 Acylation at C-3 start->step1 intermediate Ingenol-3-acylate-5,20-acetonide step1->intermediate step2 Acetonide Deprotection intermediate->step2 product Ingenol-3-acylate step2->product

General two-step synthesis of Ingenol-3-acylates.
Protocol 1: Acylation of this compound

This protocol describes the microwave-assisted acylation of this compound with an appropriate acylating agent.

Materials:

  • This compound

  • Acylating agent (e.g., 4-isoxazolecarbonyl chloride)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (anhydrous)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a microwave reactor vial, add this compound (1 equivalent).

  • Add the acylating agent (e.g., 4-isoxazolecarbonyl chloride, 1.2 equivalents).

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) and N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150°C and maintain for the appropriate time (monitor by TLC or LC-MS).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ingenol-3-acylate-5,20-acetonide.

Quantitative Data: The acylation of this compound to form the precursor to ingenol disoxate has been reported to proceed with high efficiency.

Reaction StepProductYieldReference
AcylationIngenol-3-(4-isoxazolecarboxylate)-5,20-acetonide94%[3]
Protocol 2: Acetonide Deprotection

This protocol describes the acidic hydrolysis of the acetonide protecting group to yield the final ingenol-3-acylate.

Materials:

  • Ingenol-3-acylate-5,20-acetonide

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Dichloromethane (B109758) or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the Ingenol-3-acylate-5,20-acetonide in a suitable solvent such as methanol or THF.

  • Add aqueous hydrochloric acid dropwise while stirring at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure ingenol-3-acylate.

Quantitative Data: The deprotection of the acetonide group to yield the final ingenol ester is a critical step with reported moderate to good yields.

Reaction StepProductYieldReference
DeprotectionIngenol-3-(4-isoxazolecarboxylate)69%[3]

Analytical Characterization

The starting material, intermediates, and final products should be thoroughly characterized by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusThis compound (Expected)Ingenol-3-acylate (Expected Change)
¹H NMR Signals for acetonide methyl groups (~1.4-1.5 ppm). C-3 proton signal at a characteristic chemical shift.Downfield shift of the C-3 proton signal upon acylation.
¹³C NMR Acetonide carbons (~98 ppm for the quaternary carbon and ~25 ppm for the methyls).Minimal changes to the core ingenane (B1209409) skeleton, with shifts observed at and near the C-3 position.

Note: Actual chemical shifts are dependent on the solvent and specific acyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of the synthesized compounds.

CompoundIonization ModeExpected [M+H]⁺ or [M+Na]⁺
This compound ESI+m/z 389.23 or 411.21
Ingenol-3-acylate-5,20-acetonide ESI+Dependent on the mass of the acyl group
Ingenol-3-acylate ESI+Dependent on the mass of the acyl group
High-Performance Liquid Chromatography (HPLC)

HPLC is used for both monitoring reaction progress and for the final purification of the ingenol derivatives. A general reversed-phase HPLC method is described below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (analytical) or larger for preparative
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Gradient A suitable gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1 mL/min (analytical)
Detection UV at an appropriate wavelength (e.g., 210-280 nm)

Biological Context: Signaling Pathway

Ingenol derivatives are known to exert their biological effects primarily through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. This activation initiates a downstream signaling cascade, including the MAPK/ERK pathway, which ultimately leads to cellular responses such as inflammation, apoptosis, and cell differentiation.

signaling_pathway ingenol Ingenol Derivatives pkc PKCδ Activation ingenol->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Responses (Inflammation, Apoptosis) transcription->response

Simplified PKCδ/MEK/ERK signaling pathway activated by ingenol derivatives.

Safety Precautions

Ingenol and its derivatives are potent skin irritants and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional guidelines for hazardous chemical waste.

References

Application Notes and Protocols for Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ingenol-5,20-acetonide was found in the public domain. The following safety and handling procedures are based on information for related ingenol (B1671944) compounds and general best practices for handling potent, biologically active substances. Researchers should exercise extreme caution and perform their own risk assessment before handling this compound.

Introduction

This compound is a derivative of ingenol, a diterpenoid isolated from the sap of plants of the Euphorbia genus. Ingenol and its derivatives are known to be potent activators of Protein Kinase C (PKC), making them valuable research tools in oncology and immunology.[1][2][3] This document provides detailed application notes and protocols for the safe handling and use of this compound in a laboratory setting.

Safety and Handling Procedures

Given the potent biological activity of ingenol compounds, this compound should be handled with care, assuming it is a hazardous substance. The following precautions are recommended.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure. The following PPE should be worn at all times when handling this compound:[4][5][6][7][8]

  • Gloves: Two pairs of powder-free nitrile or neoprene chemotherapy-rated gloves are recommended. The outer glove should be changed immediately upon known or suspected contact with the compound.[6][8]

  • Gown: A disposable, polyethylene-coated polypropylene (B1209903) gown that is resistant to chemical permeation should be worn. The gown should be long-sleeved with tight-fitting cuffs.[5][6]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and aerosols.[4][7]

  • Respiratory Protection: For procedures that may generate aerosols or dust, a properly fit-tested N95 respirator or higher is recommended.[6]

Spill and Emergency Procedures

In the event of a spill or personnel exposure, the following procedures should be followed:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill Cleanup: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.

Disposal

All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10][11]

Quantitative Data

PropertyThis compoundThis compound-3-O-angelate
Molecular Formula C23H32O5C28H38O6
Molecular Weight 388.5 g/mol 470.6 g/mol
Appearance White SolidData not available
Solubility Soluble in DMSO, methanol, dichloromethane, ethyl acetate, and acetone.Soluble in DMSO.
Storage Store at -20°C for long-term stability.Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12]
Stability Stable under mild conditions. Sensitive to strong acids or bases and high temperatures.Data not available

Experimental Protocols

The following is a general protocol for the preparation of a stock solution of this compound. This should be performed in a chemical fume hood with all recommended PPE.

Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 388.5 g/mol ), add 25.74 µL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Signaling Pathway and Experimental Workflow

Ingenol_PKC_Pathway This compound Signaling Pathway Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC Activates Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream Phosphorylates Cellular Cellular Responses (Apoptosis, Inflammation, etc.) Downstream->Cellular Leads to

Caption: Activation of Protein Kinase C (PKC) by this compound.

Experimental_Workflow Experimental Workflow for Handling this compound Start Start PPE Don Appropriate PPE Start->PPE Prepare Prepare Stock Solution (in fume hood) PPE->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Disposal Dispose of Waste Decontaminate->Disposal End End Disposal->End

Caption: General workflow for handling this compound in the laboratory.

References

Application Notes and Protocols for the Preparation of Ingenol Derivatives from Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ingenol (B1671944) is a complex diterpenoid natural product known for its potent biological activities. Its derivative, ingenol mebutate (ingenol-3-angelate), is the active ingredient in a topical medication approved for the treatment of actinic keratosis, a precancerous skin condition[1][2][3]. The synthesis of ingenol derivatives is a key area of research aimed at improving pharmacological properties such as stability, potency, and safety[4]. Ingenol-5,20-acetonide is a crucial intermediate used in the semi-synthesis of these derivatives[][6]. The acetonide group protects the C5 and C20 hydroxyl groups, allowing for selective modification of the C3 hydroxyl group. This document provides detailed protocols for the preparation of key ingenol derivatives starting from this compound.

Application Note 1: Synthesis of Ingenol-3-Angelate (Ingenol Mebutate)

This protocol outlines a high-yielding, stereoconservative method for the preparation of ingenol-3-angelate, a clinically significant derivative[6]. The strategy involves the selective esterification of the C3 hydroxyl group of this compound, followed by the acidic removal of the acetonide protecting group.

Experimental Protocol

Materials and Reagents:

  • This compound (Source: e.g., seeds of Euphorbia lathyris L.)[7][8]

  • Angelic anhydride (B1165640) or Angelic acid with a coupling agent (e.g., DCC/DMAP)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aqueous Hydrochloric Acid (HCl, e.g., 1M)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Part A: Stereoconservative Angeloylation of this compound

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of angelic anhydride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (this compound-3-O-angelate) by silica gel column chromatography.

Part B: Deprotection to Yield Ingenol-3-Angelate

  • Dissolve the purified this compound-3-O-angelate from Part A in a suitable solvent like acetone (B3395972) or acetonitrile.

  • Add aqueous hydrochloric acid (e.g., 1M HCl) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, Ingenol-3-Angelate, by silica gel column chromatography.

Data Summary
StepReactionKey ReagentsConditionsYieldReference
A AngeloylationAngelic anhydride, DIPEAAnhydrous DCM, 0°C to RT, 12-24hHigh[6]
B Acetonide DeprotectionAqueous HClRoom Temperature, 2-4h~69%[1]

Synthetic Workflow

G start This compound reagents1 Angelic Anhydride DIPEA, DCM 0°C to RT start->reagents1 Step A: Angeloylation intermediate This compound-3-O-angelate reagents1->intermediate reagents2 Aqueous HCl Room Temp intermediate->reagents2 Step B: Deprotection product Ingenol-3-Angelate (Ingenol Mebutate) reagents2->product

Caption: Synthesis of Ingenol Mebutate from this compound.

Application Note 2: Synthesis of Ingenol Disoxate

Ingenol disoxate is a novel derivative with improved chemical stability compared to ingenol mebutate, facilitating storage at ambient temperatures[1]. This protocol is based on a microwave-assisted coupling followed by acid-catalyzed deprotection.

Experimental Protocol

Materials and Reagents:

  • This compound

  • 4-Isoxazolecarbonyl chloride (or corresponding acid with coupling agents)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile

  • Aqueous Hydrochloric Acid (HCl)

  • Standard workup and purification reagents (as listed in Application Note 1)

Part A: Microwave-Assisted Coupling

  • In a microwave-safe vial, combine this compound, DMAP, and DIPEA in anhydrous acetonitrile.

  • Add the appropriate acylating agent (e.g., 4-isoxazolecarbonyl chloride).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C and maintain for the specified time (e.g., 10-30 minutes), monitoring for completion.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the intermediate product by silica gel chromatography.

Part B: Acetonide Deprotection

  • Dissolve the purified intermediate from Part A in a suitable solvent.

  • Add aqueous hydrochloric acid.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Perform a standard aqueous workup with neutralization, extraction, drying, and concentration.

  • Purify the final product, Ingenol Disoxate, by silica gel chromatography.

Data Summary
StepReactionCatalyst/ReagentsConditionsYieldReference
A CouplingDMAP/DIPEAAcetonitrile, Microwave, 150 °C94%[1]
B DeprotectionAqueous HClRoom Temperature69%[1]

Synthetic Workflow

G start This compound reagents1 4-Isoxazole DMAP, DIPEA Acetonitrile start->reagents1 conditions1 Microwave 150 °C reagents1->conditions1 intermediate Acylated Intermediate conditions1->intermediate Step A: Coupling reagents2 Aqueous HCl Room Temp intermediate->reagents2 product Ingenol Disoxate reagents2->product Step B: Deprotection

Caption: Synthesis of Ingenol Disoxate via microwave-assisted coupling.

Mechanism of Action: PKC Signaling Pathway

Ingenol derivatives exert their biological effects, including cytotoxicity and inflammatory responses, primarily through the activation of Protein Kinase C (PKC) isoforms[1][9]. The mechanism involves direct binding to and activation of PKC, which initiates a downstream signaling cascade.

PKCδ/MEK/ERK Pathway

Ingenol mebutate-induced cell death is mediated through the PKCδ/mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway[9]. Direct binding of the ingenol derivative to PKCδ leads to its phosphorylation and activation. This triggers the MEK/ERK signaling cascade, ultimately resulting in decreased cell viability and proliferation, often through necrosis[9].

G ingenol Ingenol Derivative (e.g., Ingenol Mebutate) pkc PKCδ Activation (Phosphorylation) ingenol->pkc Binds & Activates mek MEK Activation pkc->mek erk ERK Activation mek->erk outcome Cell Necrosis & Inflammatory Response erk->outcome Leads to

Caption: Simplified signaling pathway for Ingenol derivatives via PKC activation.

References

Application Notes and Protocols: Ingenol-5,20-acetonide in the Synthesis of PKC Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a key intermediate in the semi-synthesis of various ingenol (B1671944) esters, which are potent activators of Protein Kinase C (PKC). The parent compound, ingenol, is a complex diterpenoid isolated from plants of the Euphorbia genus. The inherent chemical instability of ingenol esters can be a challenge for drug development. The use of the more stable this compound as a starting material provides a practical approach for the synthesis of novel PKC activators with improved properties. These compounds are valuable tools for studying PKC signaling and have therapeutic potential in oncology and immunology.

This document provides detailed protocols for the synthesis of representative PKC activators from this compound, summarizes quantitative data on their biological activity, and illustrates the key signaling pathways they modulate.

Data Presentation

The following tables summarize the biological activity of ingenol and its derivatives as PKC activators.

Table 1: Binding Affinity and Cellular Activity of Ingenol Derivatives

CompoundTargetAssay TypeValueReference
IngenolProtein Kinase C (PKC)Binding Affinity (Ki)30 µM[1]
Ingenol Mebutate (PEP005)Keratinocytes and SCC cellsInhibition of viability and proliferation100 nmol/L[2]
Ingenol Mebutate (PEP005)CTCL cell linesActivation of PKCδ50 nM[3]

Experimental Protocols

Protocol 1: Synthesis of Ingenol-3-angelate (Ingenol Mebutate) from this compound

This protocol is adapted from a patented method for the efficient and stereoconservative angeloylation of ingenol.

Step A: Angeloylation of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (100 mg, 0.26 mmol) in toluene (B28343) (4 ml).

  • Reagent Addition: To the solution, add angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.) and 4-dimethylaminopyridine (B28879) (DMAP) (48 mg, 0.39 mmol, 1.5 mol. equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a bed of celite and evaporate the solvent under reduced pressure.

    • The resulting crude material is filtered through a short column of silica (B1680970) gel (approx. 5 g).

    • Further purify the residue by silica gel gravity column chromatography using a solvent system of petroleum ether:EtOAc (85:15) to yield Ingenol-3-angelate-5,20-acetonide. A purity of >99% can be achieved.

Step B: Deprotection to Yield Ingenol-3-angelate

  • Reaction Setup: The purified Ingenol-3-angelate-5,20-acetonide is dissolved in a suitable solvent for deprotection.

  • Deprotection Conditions: Treat the solution with aqueous hydrochloric acid at room temperature to remove the acetonide protecting group.

  • Work-up and Purification: The reaction is quenched and the product is extracted, dried, and purified by chromatography to yield the final product, Ingenol-3-angelate.

Protocol 2: Synthesis of Ingenol Disoxate from this compound

This protocol describes a microwave-assisted coupling followed by deprotection.

Step A: Microwave-Assisted Coupling

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1 equivalent), the desired isoxazolecarboxylic acid (1.5 equivalents), 4-dimethylaminopyridine (DMAP), and diisopropylethylamine (DIPEA) in acetonitrile.

  • Reaction Conditions: Subject the mixture to microwave irradiation at 150 °C. The reaction typically proceeds to a high yield (e.g., 94%).[4]

  • Work-up and Purification: After cooling, the reaction mixture is concentrated and the crude product is purified by column chromatography to yield the 3-O-isoxazolecarboxylate ester of this compound.

Step B: Deprotection

  • Reaction Setup: Dissolve the purified product from Step A in a suitable solvent.

  • Deprotection Conditions: Add aqueous hydrochloric acid and stir the reaction at room temperature. A reported yield for this step is 69%.[4]

  • Work-up and Purification: Neutralize the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the final product, Ingenol Disoxate, by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by ingenol-derived PKC activators and a general workflow for their synthesis and evaluation.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Ester Ingenol Ester (e.g., Ingenol Mebutate) PKC PKC (e.g., PKCδ) Ingenol_Ester->PKC Activation MEK MEK PKC->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., IL1R2, IL13RA2) Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Cytokine Release) Gene_Expression->Cellular_Response

Caption: PKC/MEK/ERK signaling pathway activated by ingenol esters.

Synthesis_Workflow Start This compound Step1 Esterification/Coupling (e.g., with Angelic Acid or Isoxazolecarboxylic Acid) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Protected Ingenol Ester Step2 Deprotection (Acidic Hydrolysis) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Product Final Ingenol Ester (PKC Activator) Analysis Biological Evaluation (PKC Binding/Activation Assays, Cell-based Assays) Product->Analysis Purification1->Intermediate Purification2->Product

Caption: General workflow for synthesis and evaluation of PKC activators.

References

Application Notes and Protocols for Cell-Based Assays Using Ingenol-5,20-Acetonide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide derivatives, a class of compounds structurally related to ingenol (B1671944) mebutate (PEP005), are potent modulators of key cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC).[1][2] This activity gives them significant potential in various therapeutic areas, including oncology and immunology. This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the biological activity of these derivatives. The assays described herein are designed to assess cytotoxicity, induction of apoptosis and necrosis, and the modulation of critical signaling cascades.

The primary mechanism of action for many ingenol derivatives involves a dual effect: direct, rapid induction of cell death in target cells and a subsequent inflammatory response that can contribute to the clearance of remaining pathological cells.[3] Understanding these mechanisms is crucial for the development of novel therapeutics. The following protocols and data are intended to guide researchers in the systematic evaluation of this compound derivatives.

Data Presentation: Cytotoxicity of Ingenol Derivatives

The anti-proliferative activity of various ingenol derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. Below are tables summarizing the IC50 values for representative ingenol derivatives in different cancer cell lines.

Table 1: Cytotoxicity (IC50) of Ingenol-3-angelate (I3A) in Human Melanoma Cell Lines

Cell LineCancer TypeIC50 (µM)
A2058Melanoma~38[4]
HT144Melanoma~46[4]

Table 2: Cytotoxicity (IC50) of Ingenol Mebutate (IM) in Various Cancer Cell Lines

Cell LineCancer TypeIC50
Panc-1Pancreatic Cancer43.1 ± 16.8 nM (after 72h)[5]
Normal and Cancer Epithelial Cells-200-300 µM[6]

Table 3: Cytotoxicity of 3-O-angeloyl-20-O-acetyl ingenol (AAI) in Leukemia Cell Lines

Cell LineCancer TypeObservation
K562Chronic Myeloid LeukemiaMore potent than ingenol mebutate at very low concentrations.[7]
HL-60Acute Promyelocytic LeukemiaSensitive to AAI.[7]
KT-1LeukemiaSensitive to AAI.[7]

Table 4: Antitumor Effects of a Library of Ingenol Derivatives in Breast Cancer Cell Lines

CompoundT47D (Breast Cancer)MDA-MB-231 (Breast Cancer)
Fluoro-ingenolData not specifiedData not specified
Ingenol-20-deoxy-20-phtalimidoData not specifiedData not specified
Ingenol-3-benzoate-20-deoxy-20-benzamideData not specifiedData not specified
Ingenol-3-benzoateData not specifiedData not specified
Ingenol-3,5-dibenzoateData not specifiedData not specified
Ingenol-3,20-dibenzoateData not specifiedData not specified
20-deoxy-20-benylureidoingenol-3-benzoateData not specifiedData not specified
Ingenol-20-deoxy-20-fluoro-3-benzoateData not specifiedData not specified
Ingenol-20-deoxy-20-fluoro-3,5-dibenzoateData not specifiedData not specified
Ingenol-20-phenylcarbamateData not specifiedData not specified
Ingenol-20-benzoate Identified as a promising antitumour compound [4]Identified as a promising antitumour compound [4]
Ingenol-3-benzoate-20-phenylcarbamateData not specifiedData not specified

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are primarily mediated through the activation of Protein Kinase C (PKC), which in turn triggers several downstream signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.

Key Signaling Pathways

dot digraph "Ingenol_Signaling_Pathways" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Ingenol [label="this compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC Activation\n(especially PKCδ)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// NF-kB Pathway IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)\nNuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_NFkB [label="Gene Transcription\n(Inflammation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// ERK Pathway Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_ERK [label="Gene Transcription\n(Proliferation, Differentiation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// AKT Pathway PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT Inactivation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_AKT [label="Promotion of Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ingenol -> PKC [color="#202124"];

PKC -> IKK [label="activates", color="#202124"]; IKK -> IkB [label="phosphorylates", color="#202124"]; IkB -> NFkB [label="releases", color="#202124"]; NFkB -> Gene_NFkB [label="activates", color="#202124"];

PKC -> Ras [label="activates", color="#202124"]; Ras -> Raf [color="#202124"]; Raf -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Gene_ERK [label="activates", color="#202124"];

PKC -> PI3K [label="influences", style=dashed, color="#202124"]; PI3K -> AKT [label="leads to", style=dashed, color="#202124"]; AKT -> Apoptosis_AKT [label="contributes to", color="#202124"]; } END_DOT Caption: Ingenol derivatives activate PKC, leading to the modulation of NF-κB, ERK, and AKT signaling pathways.

Experimental Workflow for Evaluating Ingenol Derivatives

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="Start: Treat Cells with\nIngenol Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis/Necrosis Assay\n(Annexin V/PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial Potential\n(JC-1 Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Clonogenic [label="Clonogenic Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway Analysis\n(Western Blot / Reporter Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Cytotoxicity [color="#202124"]; Start -> Apoptosis [color="#202124"]; Start -> Clonogenic [color="#202124"]; Start -> Signaling [color="#202124"]; Apoptosis -> Mito [label="confirm with", style=dashed, color="#202124"]; Cytotoxicity -> Data [color="#202124"]; Apoptosis -> Data [color="#202124"]; Clonogenic -> Data [color="#202124"]; Signaling -> Data [color="#202124"]; Mito -> Data [color="#202124"]; } END_DOT Caption: A typical workflow for the comprehensive evaluation of this compound derivatives in cell-based assays.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell lines of interest (e.g., A2058, HT144, K562)

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis and Necrosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with this compound derivatives for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Principle: The lipophilic cationic dye JC-1 is used to measure the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.

Materials:

  • Treated and control cells

  • JC-1 dye

  • Culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound derivatives for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Washing: Wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate channels for detecting red and green fluorescence.

  • Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.

Clonogenic Survival Assay

Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.

Materials:

  • Cell lines of interest

  • Complete culture medium

  • This compound derivatives

  • 6-well plates or culture dishes

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • PBS

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol (B129727) for 10 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

NF-κB Reporter Assay

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. An increase in firefly luciferase activity indicates activation of the NF-κB pathway.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound derivatives

  • TNF-α (as a positive control for NF-κB activation)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, treat the transfected cells with the this compound derivatives for the desired time. Include untreated and TNF-α-treated controls.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the untreated control.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol can be adapted to analyze the phosphorylation status and expression levels of key proteins in the PKC, NF-κB, ERK, and AKT signaling pathways.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKCδ, anti-p65, anti-phospho-ERK, anti-phospho-AKT, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The application notes and protocols provided in this document offer a comprehensive framework for the in vitro characterization of this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into their mechanisms of action and therapeutic potential. The provided data tables and diagrams serve as a reference for expected outcomes and a guide for experimental design. It is recommended that each assay be optimized for the specific cell lines and experimental conditions being used.

References

Troubleshooting & Optimization

troubleshooting Ingenol-5,20-acetonide synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Ingenol-5,20-acetonide. The information is compiled from established literature and aims to address common side reactions and experimental challenges.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of this compound 1. Incomplete reaction. 2. Degradation of starting material (Ingenol). 3. Ineffective catalysis.1. Monitor the reaction closely using TLC or LC-MS. Extend the reaction time if necessary. 2. Ensure the use of high-quality, properly stored Ingenol (B1671944). Ingenol and its derivatives can be unstable.[1][2] 3. Use a fresh, activated catalyst. For acetonide formation from diols, cation exchange resins can be effective.[3][4]
Presence of multiple spots on TLC, indicating byproducts 1. Formation of isomeric acetonides (e.g., Ingenol-3,4-acetonide). 2. Acyl migration if starting from an esterified ingenol derivative. 3. Over-protection leading to diacetonide formation (e.g., Ingenol-3,4,5,20-diacetonide).1. Optimize reaction conditions (temperature, catalyst) to favor the formation of the thermodynamically more stable 5,20-acetonide. 2. If applicable, ensure that the reaction conditions are not promoting acyl migration, which is a known issue for ingenol esters.[1][5] 3. Use stoichiometric amounts of the protecting group reagent. Monitor the reaction carefully to stop it once the desired product is formed.
Difficulty in purifying the final product 1. Co-elution of desired product with impurities or starting material. 2. Decomposition of the product on silica (B1680970) gel.1. Employ alternative purification techniques such as preparative HPLC or recrystallization. 2. Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or add a small amount of a neutralising agent (e.g., triethylamine) to the eluent.
Product instability upon storage 1. Hydrolysis of the acetonide group due to residual acid. 2. General instability of the ingenol backbone.1. Ensure the final product is free of any acidic impurities from the reaction or purification steps. Store in a dry, inert atmosphere. 2. Store the purified this compound at low temperatures (-20°C or -80°C) for long-term stability.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products include isomeric mono-acetonides (such as the 3,4-acetonide) and potentially the di-protected Ingenol-3,4,5,20-diacetonide if the reaction is not carefully controlled.[8] The formation of these byproducts is dependent on the reaction conditions and the reactivity of the different hydroxyl groups on the ingenol core.

Q2: What is the recommended catalyst for the acetonide protection of ingenol?

A2: For the protection of diols as acetonides, a variety of acidic catalysts can be used. Cation exchange resins are a mild and effective option that can simplify work-up.[3][9][4] Other common reagents include 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material (ingenol) and the formation of the desired product and any side products.

Q4: What are the optimal storage conditions for this compound?

A4: this compound, like many ingenol derivatives, should be stored at low temperatures to prevent degradation. For short-term storage, -20°C is recommended, while for long-term storage, -80°C is preferable.[6][7] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.

Q5: Can acyl migration be an issue during the synthesis of this compound?

A5: Acyl migration is a well-documented issue for ingenol esters.[1][5] If you are synthesizing this compound from an ingenol ester, the reaction conditions (particularly acidic or basic conditions) could potentially facilitate the migration of the acyl group, leading to a mixture of isomers. It is crucial to select reaction conditions that minimize this side reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Cation Exchange Resin

This protocol is adapted from general procedures for diol protection using cation exchange resins.[3][9][4]

Materials:

  • Ingenol

  • Acetone (anhydrous)

  • Cation exchange resin (e.g., Amberlyst-15)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of Ingenol in anhydrous acetone, add a catalytic amount of a freshly activated cation exchange resin.

  • The reaction can be performed at room temperature or with gentle heating (reflux).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter off the resin and wash it with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina (B75360) to yield this compound.

Visualizations

Synthesis_Pathway Ingenol Ingenol Reagents Acetone, Catalyst Ingenol->Reagents Acetonide This compound Reagents->Acetonide Protection

Caption: Synthesis of this compound from Ingenol.

Side_Reactions Ingenol Ingenol Desired_Product This compound Ingenol->Desired_Product Desired Pathway Side_Product_1 Isomeric Acetonides (e.g., 3,4-acetonide) Ingenol->Side_Product_1 Side Reaction Side_Product_2 Di-acetonide Ingenol->Side_Product_2 Side Reaction

Caption: Potential side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Check Reaction Conditions (Time, Temp, Catalyst) Start->Check_Reaction Check_SM Verify Starting Material Quality Start->Check_SM Optimize_Purification Optimize Purification Method Start->Optimize_Purification Problem_Solved Problem Resolved Check_Reaction->Problem_Solved Check_SM->Problem_Solved Optimize_Purification->Problem_Solved

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Ingenol-5,20-Acetonide Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of Ingenol-5,20-acetonide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the 5,20-acetonide protecting group on the ingenol (B1671944) scaffold?

The 5,20-acetonide group serves as a protecting group for the C-5 and C-20 hydroxyl groups of ingenol. This protection strategy is crucial for achieving selective esterification at the C-3 hydroxyl group, which is a common target for synthesizing biologically active ingenol derivatives, such as ingenol mebutate (ingenol-3-angelate).[1] By blocking the more reactive C-5 and C-20 positions, the less sterically hindered C-3 hydroxyl group becomes the primary site for acylation.

Q2: What is a common challenge encountered when using angelic acid for the esterification of this compound?

A significant and long-standing challenge in the esterification with angelic acid is the isomerization of the angelate ester (Z-form) to the thermodynamically more stable tiglate ester (E-form).[1][2] This isomerization can be problematic as the biological activity of ingenol esters can be highly dependent on the specific isomer.

Q3: How can the isomerization of the angelate group to the tiglate group be minimized or prevented?

To prevent the Z-to-E isomerization of the angelate moiety, a high-yielding method has been developed that utilizes a mixed anhydride (B1165640) of 2,4,6-trichlorobenzoic acid and angelic acid.[2] This approach avoids the direct use of angelic acid under conditions that might promote isomerization. Another strategy involves the use of angeloyl chloride or angelic acid anhydride in a suitable solvent, which can also favor the desired stereochemistry.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired C-3 Ester

Q: My esterification of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the esterification of the sterically hindered this compound can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently to overcome steric hindrance. For the DMAP-catalyzed reaction with angelic acid, a reaction time of 2 hours at room temperature has been reported to give a good yield.[4]

  • Suboptimal Reagent Stoichiometry: The molar ratio of the reagents is critical.

    • Solution: For the DMAP-catalyzed esterification, using a slight excess of the carboxylic acid (e.g., 1.5 molar equivalents) and the coupling agent/catalyst (e.g., 1.5 molar equivalents of DMAP) can drive the reaction towards the product.[4]

  • Ineffective Coupling Agent/Catalyst: The choice and amount of the coupling agent or catalyst are crucial for activating the carboxylic acid.

    • Solution: 4-(Dimethylamino)pyridine (DMAP) is a commonly used and effective nucleophilic catalyst for this transformation.[4] If yields are still low, consider using a more powerful activating agent, such as a mixed anhydride. The Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is a mild and effective method for highly functionalized esters.[5]

  • Moisture in the Reaction: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate or the final ester product, reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired ester.

    • Solution: In Steglich-type esterifications using carbodiimides like DCC, a common side product is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[6][7] The use of DMAP helps to minimize this side reaction.[6][7]

Issue 2: Formation of Impurities and Purification Challenges

Q: My crude product contains several impurities, making purification difficult. What are the likely impurities and how can I effectively purify my target ingenol ester?

A: Purification of ingenol esters can be challenging due to the presence of unreacted starting materials, catalyst residues, and reaction byproducts.

  • Common Impurities:

    • Unreacted this compound: Can be identified by TLC or HPLC.

    • Excess Carboxylic Acid: The unreacted acid used in the esterification.

    • DMAP: The catalyst is basic and can be removed with an acidic wash.

    • Dicyclohexylurea (DCU): If using DCC as a coupling agent, the byproduct DCU is often insoluble in many organic solvents and can be removed by filtration.[7]

    • Isomerized Product (Tiglate): If using angelic acid, the tiglate isomer may be present.

  • Purification Strategies:

    • Aqueous Workup: After the reaction, a standard aqueous workup can remove many impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove basic impurities like DMAP. A subsequent wash with a saturated sodium bicarbonate solution will remove any remaining acidic starting material.

    • Filtration: If DCC is used, the insoluble DCU byproduct can often be removed by filtering the reaction mixture through a pad of celite.

    • Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for purifying ingenol esters. A solvent system of petroleum ether and ethyl acetate (B1210297) (e.g., 85:15 v/v) has been successfully used to purify ingenol-3-angelate.[4]

    • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be employed. A silica column with a mobile phase of n-hexane and ethyl acetate (e.g., 90:10 v/v) can be an effective system.[8]

Issue 3: Deprotection of the Acetonide Group

Q: I have successfully synthesized my this compound ester, but I am having trouble with the deprotection step. What are the recommended conditions?

A: The final step in the synthesis of C-3 ingenol esters is the removal of the 5,20-acetonide protecting group.

  • Recommended Conditions: Deprotection can be achieved by treating the protected ester with aqueous hydrochloric acid at room temperature.[6]

  • Potential Issues:

    • Ester Hydrolysis: The acidic conditions required for acetonide removal can also potentially hydrolyze the desired ester bond, especially if the reaction is heated or prolonged.

      • Solution: The reaction should be carefully monitored by TLC to ensure the deprotection is complete without significant ester cleavage. Using mild acidic conditions and maintaining a low temperature can help to minimize this side reaction.

    • Incomplete Deprotection: The deprotection may be slow or incomplete.

      • Solution: If the reaction is sluggish at room temperature, a slight increase in temperature can be considered, but with careful monitoring to avoid ester hydrolysis.

Data Presentation

Table 1: Comparison of Reported Reaction Conditions for this compound Esterification

ParameterMethod 1: DMAP-catalyzed[4]Method 2: Microwave-assisted[6]
Carboxylic Acid Angelic Acid or Tiglic AcidIsoxazolecarboxylic Acid
Coupling Agent/Catalyst DMAPDMAP/DIPEA
Solvent TolueneAcetonitrile
Temperature Room Temperature150 °C (Microwave)
Reaction Time 2 hoursNot specified
Yield >80% (for ingenol-3-tigliate)94%

Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification of this compound with Angelic Acid[4]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Reagent Addition: Add angelic acid (1.5 eq) and 4-(dimethylamino)pyridine (DMAP) (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a bed of Celite and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel gravity column chromatography using a petroleum ether:ethyl acetate (85:15) eluent to obtain Ingenol-3-angelate.

Protocol 2: Deprotection of this compound-3-O-ester[6]
  • Reaction Setup: Dissolve the this compound-3-O-ester in a suitable solvent (e.g., THF or methanol).

  • Reagent Addition: Add aqueous hydrochloric acid.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the deprotected ingenol ester by column chromatography if necessary.

Mandatory Visualization

Ingenol_Esterification_Workflow cluster_synthesis Esterification cluster_workup Work-up & Purification cluster_deprotection Deprotection start This compound reagents Angelic Acid DMAP Toluene start->reagents 1. Add Reagents reaction Stir at RT, 2h reagents->reaction 2. React workup Aqueous Workup (HCl, NaHCO3) reaction->workup 3. Quench & Extract purification Silica Gel Chromatography workup->purification 4. Purify product1 This compound-3-O-angelate purification->product1 deprotect_reagents Aqueous HCl Room Temperature product1->deprotect_reagents 5. Deprotect final_product Ingenol-3-angelate deprotect_reagents->final_product

Caption: Experimental workflow for the synthesis of Ingenol-3-angelate.

Ingenol_Signaling_Pathway cluster_activation Signal Initiation cluster_cascade MAPK Cascade cluster_downstream Downstream Effects ingenol Ingenol Mebutate pkc PKCδ ingenol->pkc Activates mek MEK pkc->mek Phosphorylates erk ERK mek->erk Phosphorylates il1r2 IL1R2 Expression erk->il1r2 Induces il13ra2 IL13RA2 Expression erk->il13ra2 Induces cell_death Reduced Cell Viability & Proliferation il1r2->cell_death il13ra2->cell_death

References

preventing degradation of Ingenol-5,20-acetonide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. The focus is on preventing its degradation in solution to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing potency. What are the likely causes?

A1: Degradation of this compound in solution is a known issue and can be accelerated by several factors. The most common causes are improper storage temperature, inappropriate pH of the solution, and exposure to strong acids or bases. While the acetonide group offers some protection compared to the parent ingenol, the molecule remains susceptible to degradation, particularly at the ester or ether linkages and through rearrangements of its complex ring structure.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maintain the integrity of your this compound stock solutions, stringent storage conditions are necessary. Based on supplier recommendations, adhere to the following temperature guidelines.

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Data sourced from multiple chemical suppliers.[][2][3][4]

It is also advisable to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How does pH affect the stability of this compound in solution?

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in a range of organic solvents. The choice of solvent can impact stability, and it is crucial to use anhydrous, high-purity solvents.

SolventReported Solubility
DMSO50 mg/mL
MethanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

Data compiled from chemical supplier information.[]

For long-term storage, a non-aqueous solvent like DMSO is often preferred. When preparing aqueous buffers, consider the likely pH-dependency of the compound's stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in a Newly Prepared Solution

If you observe a significant loss of biological activity or a change in the physical appearance of your this compound solution shortly after preparation, follow this troubleshooting workflow.

start Start: Rapid Activity Loss check_solvent Was the solvent anhydrous and high-purity? start->check_solvent check_ph Is the solution pH controlled and in the acidic range (e.g., pH 3-5)? check_solvent->check_ph Yes improper_solvent Action: Use fresh, anhydrous solvent. Residual water can initiate hydrolysis. check_solvent->improper_solvent No check_temp Was the solution prepared and stored at room temperature or higher for an extended period? check_ph->check_temp Yes improper_ph Action: Adjust pH with a suitable buffer system. Avoid neutral or basic conditions. check_ph->improper_ph No improper_temp Action: Prepare solutions on ice and store immediately at -20°C or -80°C. check_temp->improper_temp Yes end_good Resolution: Stability Improved check_temp->end_good No improper_solvent->end_good improper_ph->end_good improper_temp->end_good

Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Inconsistent Results in a Stability Study

If your stability study yields variable or unexpected results, it may be due to the analytical method not being stability-indicating or due to uncontrolled experimental variables.

start Start: Inconsistent Stability Data method_validated Is your analytical method (e.g., HPLC) validated as stability-indicating? start->method_validated forced_degradation Action: Perform a forced degradation study to identify degradation peaks and confirm method specificity. method_validated->forced_degradation No control_variables Are all experimental variables (pH, temp, light, headspace) tightly controlled? method_validated->control_variables Yes end_good Resolution: Data is now consistent and reliable. forced_degradation->end_good improve_control Action: Implement stricter controls. Use a calibrated pH meter, validated ovens, and protect from light. control_variables->improve_control No control_variables->end_good Yes improve_control->end_good

Caption: Troubleshooting for inconsistent stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation profile of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 70°C.

    • Photodegradation: Expose 2 mL of the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Workflow:

start Start: Method Development initial_run 1. Run initial broad gradient with unstressed sample. start->initial_run peak_shape Is peak shape and retention acceptable? initial_run->peak_shape adjust_gradient Action: Adjust gradient slope, initial/final %B, or solvent type (e.g., Methanol). peak_shape->adjust_gradient No stress_sample_run 2. Inject stressed samples (from Protocol 1). peak_shape->stress_sample_run Yes adjust_gradient->initial_run resolution Are all degradation peaks resolved from the parent peak (Rs > 1.5)? stress_sample_run->resolution adjust_selectivity Action: Modify mobile phase pH, change column chemistry (e.g., Phenyl-Hexyl), or adjust temperature. resolution->adjust_selectivity No validation 3. Validate the method according to ICH Q2(R1) guidelines (specificity, linearity, accuracy, precision, robustness). resolution->validation Yes adjust_selectivity->stress_sample_run

Caption: HPLC stability-indicating method development workflow.

References

Technical Support Center: Synthesis of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ingenol-5,20-acetonide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
IY-01 Low to No Product Formation 1. Inactive Catalyst: The acid catalyst (e.g., PPTS, CSA) may have degraded due to improper storage. 2. Wet Reagents/Solvent: Presence of water in acetone (B3395972) or other solvents can prevent acetal (B89532) formation. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Low Reaction Temperature: The reaction may be too slow at ambient temperature.1. Use a fresh batch of catalyst. 2. Use anhydrous acetone and dry all glassware thoroughly. Consider using a drying agent like molecular sieves. 3. Monitor the reaction by TLC. If starting material is still present, extend the reaction time. 4. Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but monitor for side product formation.
IY-02 Multiple Spots on TLC, Indicating a Mixture of Products 1. Incomplete Reaction: Both starting material and product are present. 2. Side Reactions: Acetone can undergo self-condensation (aldol condensation) under acidic conditions, creating impurities. 3. Formation of other Acetonides: Ingenol (B1671944) has other diol functionalities that could potentially be protected. 4. Degradation of Ingenol: Ingenol is sensitive to strong acidic conditions and may degrade.1. See solution for IY-01 , cause 3. 2. Use a milder acid catalyst or a shorter reaction time. Purify the crude product using column chromatography. 3. The 5,20-diol is sterically favored for acetonide formation. However, careful control of reaction conditions is necessary. Use of a bulky acid catalyst may improve selectivity. 4. Use a mild acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) instead of stronger acids like sulfuric acid.
IY-03 Difficulty in Purifying the Product 1. Co-elution of Impurities: Impurities may have similar polarity to the desired product. 2. Product Streaking on TLC/Column: The product may be interacting strongly with the stationary phase.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider a different stationary phase if silica (B1680970) gel is not effective. 2. Add a small amount of a polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds) to the mobile phase to reduce streaking.
IY-04 Product Decomposes During Storage 1. Instability of the Acetonide: The acetonide can be sensitive to acidic conditions. 2. Improper Storage Conditions: Exposure to moisture or elevated temperatures can lead to degradation.1. Store the purified product in a neutral environment. 2. Store the product at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting ingenol to this compound?

A1: The conversion of ingenol to its 5,20-acetonide is a crucial protecting group strategy. It selectively blocks the hydroxyl groups at the C5 and C20 positions, allowing for selective functionalization of the remaining hydroxyl group at the C3 position. This intermediate is key in the semi-synthesis of various ingenol derivatives, including the potent anti-cancer agent ingenol-3-angelate (also known as ingenol mebutate). The acetonide protection also improves the shelf-life of the ingenol scaffold.[1]

Q2: What are the most common catalysts used for the synthesis of this compound?

A2: The most commonly cited catalyst for this transformation is an acid catalyst. A specific example from the literature is pyridinium p-toluenesulfonate (PPTS). Other general acid catalysts for acetonide formation include p-toluenesulfonic acid (p-TsOH), camphor-sulfonic acid (CSA), and acidic ion-exchange resins. The choice of catalyst can influence the reaction rate and the formation of side products.

Q3: What are the typical reaction conditions for this synthesis?

A3: A published protocol involves dissolving ingenol in acetone and adding a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The reaction is stirred at room temperature for several hours (e.g., 12 hours).[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 85:15 v/v), can be used to separate the starting material (ingenol) from the product (this compound). The product, being less polar than the starting diol, will have a higher Rf value.

Q5: What is a suitable method for the purification of this compound?

A5: The most common method for purifying this compound is gravity column chromatography using silica gel as the stationary phase. A gradient elution with a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is typically employed.

Q6: What are the storage conditions for this compound?

A6: this compound is a white solid and should be stored at low temperatures, with -20°C being recommended for long-term stability.[1] It is advisable to store it under an inert atmosphere to prevent degradation.

Quantitative Data

The available scientific literature provides limited direct comparative data on the yield of this compound under varying conditions. The following table summarizes the data found in a published patent.

CatalystSolventTemperatureReaction TimeYield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)AcetoneRoom Temperature12 hours55[2]

Note: Further optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may lead to improved yields. Researchers are encouraged to perform systematic optimization studies for their specific experimental setup.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published patent[2] and provides a method for the acetonide protection of ingenol.

Materials:

  • Ingenol

  • Acetone (anhydrous)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • TLC plates and developing chamber

Procedure:

  • Dissolve ingenol (100 mg, 0.29 mmol) in anhydrous acetone (5 ml) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridinium p-toluenesulfonate (50 mg) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC using a petroleum ether:ethyl acetate (85:15) mobile phase. The disappearance of the ingenol spot and the appearance of a new, higher Rf spot indicates product formation.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by gravity column chromatography on silica gel.

  • Elute the column with a suitable gradient of petroleum ether and ethyl acetate to obtain the pure this compound.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product (expected yield: ~62 mg, 55%).

Visualizations

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check TLC of Crude Reaction Mixture start->check_reaction sm_present Starting Material (Ingenol) Present? check_reaction->sm_present no_product No Product Spot on TLC? check_reaction->no_product streaking Streaking or Multiple Indistinct Spots? check_reaction->streaking incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes catalyst_issue Inactive Catalyst no_product->catalyst_issue Yes reagent_issue Wet Reagents/Solvent no_product->reagent_issue No side_reactions Side Reactions or Degradation streaking->side_reactions Yes solution1 Extend Reaction Time Increase Temperature incomplete_reaction->solution1 solution2 Use Fresh Catalyst catalyst_issue->solution2 solution3 Use Anhydrous Solvents Dry Glassware reagent_issue->solution3 solution4 Use Milder Catalyst Optimize Reaction Time side_reactions->solution4

Caption: Troubleshooting workflow for low yield issues.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ingenol in Acetone add_catalyst Add PPTS Catalyst start->add_catalyst react Stir at Room Temperature (12 hours) add_catalyst->react monitor Monitor by TLC react->monitor evaporate Evaporate Solvent monitor->evaporate column Silica Gel Column Chromatography evaporate->column elute Elute with Petroleum Ether/ Ethyl Acetate Gradient column->elute collect Collect Fractions elute->collect final_product Combine Pure Fractions & Evaporate collect->final_product

Caption: Step-by-step synthesis and purification workflow.

References

common impurities in Ingenol-5,20-acetonide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a synthetically modified derivative of ingenol (B1671944), a natural product extracted from plants of the Euphorbia genus. The 5- and 20-hydroxyl groups of ingenol are protected as an acetonide (isopropylidene ketal). This protection enhances the compound's stability compared to the parent ingenol. Its primary application is as a key intermediate in the synthesis of various ingenol esters, such as ingenol-3-angelate (the active ingredient in Picato®, a drug used to treat actinic keratosis).

Q2: What are the likely common impurities in a sample of this compound?

Based on its synthesis from ingenol, the common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Ingenol: The starting material for the synthesis. Incomplete reaction will result in its presence in the final product.

    • Reagents from Acetonide Protection: Residual acetone (B3395972) or 2,2-dimethoxypropane (B42991) and the acid catalyst (e.g., p-toluenesulfonic acid) used in the protection step.

    • Byproducts of Acetonide Formation: Formation of other acetal (B89532) or ketal structures if the reaction conditions are not stringently controlled.

  • Degradation-Related Impurities:

    • Hydrolysis Products: Although more stable than ingenol, the acetonide group can be hydrolyzed back to the diol (ingenol) in the presence of strong acids and water.

    • Rearrangement Products: Ingenol and its derivatives are known to be susceptible to acyl migration if any ester groups are present on the precursor, which could lead to isomeric impurities.

  • Residual Solvents: Solvents used during the reaction and purification process (e.g., acetone, dichloromethane, ethyl acetate).

Troubleshooting Guide: Purification of this compound

This guide focuses on the purification of this compound using High-Performance Liquid Chromatography (HPLC), a common and effective technique for separating ingenane (B1209409) diterpenoids.

Issue: My chromatogram shows multiple peaks in my this compound sample. How can I identify and remove them?

This is a common issue. The extra peaks likely correspond to the impurities listed in the FAQ section. Below is a systematic approach to identify and remove these impurities.

Step 1: Initial Assessment and Identification of Impurities

A high-resolution analytical HPLC or UPLC-MS method is recommended for the initial assessment of the impurity profile.

Typical Analytical UPLC-MS/MS Conditions for Ingenane Diterpenoids [1]

ParameterCondition
Column Waters BEH C18 (2.1 mm × 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection Mass Spectrometry (MS)

By comparing the retention times and mass-to-charge ratios (m/z) with those of known standards (if available), you can tentatively identify the impurities. Unreacted ingenol will have a different retention time and a lower molecular weight than this compound.

Step 2: Purification by Preparative HPLC

Once the impurity profile is understood, preparative HPLC can be used for purification. The following is a general protocol that can be adapted based on the specific impurities present.

Experimental Protocol: Preparative HPLC Purification of this compound

Objective: To remove common impurities such as unreacted ingenol and other synthesis-related byproducts from a crude sample of this compound.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 19 x 150 mm, 5 µm particle size)

  • Rotary evaporator

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 95% B over 30 minutes is a good starting point. This can be optimized based on the separation achieved in the analytical run.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 19 mm ID column).

    • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound and its impurities absorb (e.g., 220-254 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Quantitative Data (Illustrative Example):

The following table illustrates the expected outcome of the purification process. Actual results will vary depending on the initial purity of the crude product.

CompoundPurity Before Purification (%)Purity After Purification (%)
This compound 85.2>99.5
Ingenol 10.5<0.1
Other Impurities 4.3<0.4

Visualizations

Logical Workflow for Impurity Removal

G cluster_0 Impurity Identification cluster_1 Purification cluster_2 Final Product A Crude this compound Sample B Analytical HPLC/UPLC-MS Analysis A->B C Identify Impurities (e.g., Ingenol, byproducts) B->C D Develop Preparative HPLC Method C->D E Fraction Collection D->E F Purity Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Pure this compound (>99%) H->I

Caption: Workflow for the identification and removal of impurities from this compound.

Signaling Pathway of Ingenol Derivatives

Ingenol derivatives, for which this compound is a precursor, are known to be potent activators of Protein Kinase C (PKC). This activation triggers a downstream signaling cascade.

G Ingenol Ingenol Derivative PKC Protein Kinase C (PKC) Ingenol->PKC Activates MEK MEK PKC->MEK ImmuneResponse Inflammatory Response PKC->ImmuneResponse ERK ERK MEK->ERK CellDeath Cell Death / Apoptosis ERK->CellDeath

Caption: Simplified signaling pathway activated by ingenol derivatives.

References

challenges in the scale-up of Ingenol-5,20-acetonide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Ingenol-5,20-acetonide production.

Section 1: Synthesis and Scale-Up Challenges

The large-scale production of this compound, a key intermediate in the synthesis of various bioactive ingenol (B1671944) derivatives, presents several challenges. These primarily stem from the complex structure of the ingenol core and the need for selective chemical transformations.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are the primary sources of the ingenol scaffold for the synthesis of this compound?

A1: The ingenol scaffold can be obtained through two main routes: extraction from natural sources, primarily plants of the Euphorbia genus, or through total chemical synthesis. Extraction from Euphorbia lathyris seeds yields ingenol, which can then be used in semi-synthetic approaches.[1] Total synthesis, while complex, offers an alternative to the often low and variable yields from natural extraction.[2] The Baran synthesis, a notable advancement, has reduced the complexity of total synthesis to 14 steps.[3][4]

Q2: What are the major challenges in the scale-up of the acetonide protection step?

A2: Scaling up the selective protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide can be challenging. Key issues include:

  • Selectivity: Ingenol possesses multiple hydroxyl groups with varying reactivity. Ensuring selective protection of the 5,20-diol without side reactions at other positions is critical.

  • Reaction Kinetics: Reaction times that are feasible at the lab bench may become impractically long at a larger scale, potentially leading to the formation of degradation products.

  • Work-up and Purification: Handling large volumes during aqueous work-up and subsequent purification by chromatography can be cumbersome and lead to product loss.

Q3: What are common side products observed during the formation of this compound?

A3: Common side products can include the formation of acetonides at other diol positions, incomplete reaction leaving unreacted ingenol, and the formation of dimeric or polymeric byproducts, especially under prolonged reaction times or non-optimal temperatures.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem Possible Cause Suggested Solution
Low yield of this compound Incomplete reaction.Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or adding a fresh portion of the acetal-forming reagent and catalyst.
Degradation of the starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Maintain the recommended reaction temperature; excessive heat can lead to degradation.
Suboptimal stoichiometry of reagents.Carefully control the stoichiometry of 2,2-dimethoxypropane (B42991) or acetone (B3395972) and the acid catalyst. An excess of the acetal-forming reagent is often used to drive the reaction to completion.
Formation of multiple products (poor selectivity) Non-selective reaction conditions.The choice of acid catalyst and solvent can significantly impact selectivity. A mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), is often preferred over stronger acids.
Steric hindrance affecting selectivity.The inherent structure of ingenol can influence the accessibility of the hydroxyl groups. Optimization of reaction temperature and time may be necessary to favor the thermodynamically more stable 5,20-acetonide.
Difficult work-up Emulsion formation during aqueous extraction.Break up emulsions by adding brine or by filtering the biphasic mixture through a pad of Celite.
Product precipitation during work-up.Ensure the organic solvent used for extraction has adequate solubilizing power for this compound.

Purification Troubleshooting

Problem Possible Cause Suggested Solution
Poor separation during column chromatography Inappropriate solvent system.Develop an optimal solvent system using TLC before attempting column chromatography. A gradient elution from a non-polar to a more polar solvent system often provides better separation. For flash chromatography, a typical starting point could be a hexane/ethyl acetate (B1210297) gradient.
Column overloading.Do not exceed the recommended loading capacity of the silica (B1680970) gel column. For large-scale purification, it is better to perform multiple smaller runs than to overload a single column.
Co-elution of impurities.If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system.[1] Sometimes, derivatizing the impurities to alter their polarity can aid in separation.
Product degradation on silica gel Acidity of silica gel.For acid-sensitive compounds, the silica gel can be neutralized by pre-treating it with a solution of triethylamine (B128534) in the eluent.[1]

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound from Ingenol (Gram Scale)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • Ingenol (1.0 g)

  • 2,2-Dimethoxypropane (5-10 equivalents)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetone

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ingenol in anhydrous DCM or acetone in a round-bottom flask under an inert atmosphere.

  • Add 2,2-dimethoxypropane followed by PPTS.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Workflow for Acetonide Protection of Ingenol

Acetonide Protection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ingenol in anhydrous solvent add_reagents Add 2,2-dimethoxypropane and PPTS catalyst start->add_reagents stir Stir at room temperature under inert atmosphere add_reagents->stir monitor Monitor reaction by TLC stir->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction complete extract Extract with DCM quench->extract wash_dry Wash with brine, dry over Na2SO4, and concentrate extract->wash_dry chromatography Flash column chromatography wash_dry->chromatography product Pure this compound chromatography->product

Caption: A typical workflow for the synthesis of this compound.

Section 4: Data Presentation

Table 1: Comparison of Ingenol Production Methods

Production MethodSourceTypical YieldKey AdvantagesKey Disadvantages
Extraction Euphorbia lathyris seeds~0.03% (w/w)[1]Access to the natural stereoisomer.Low and variable yields, dependent on plant source and season.
Total Synthesis (Baran) (+)-3-carene~1.2% overall yield (14 steps)[2]Not reliant on natural sources, potential for analogue synthesis.Complex, multi-step process with high cumulative cost of reagents and solvents.[1][2]

Section 5: Stability and Formulation

Frequently Asked Questions (FAQs): Stability and Formulation

Q1: How stable is this compound?

A1: this compound is generally more stable than its ester derivatives, such as ingenol mebutate, which are prone to acyl migration.[5] However, the acetonide can still be sensitive to acidic conditions, which can lead to deprotection. For long-term storage, it is recommended to keep the compound in a cool, dry place, and for solutions, storage at -20°C or -80°C is advisable.[6]

Q2: What are the key considerations for formulating this compound for topical delivery?

A2: Key considerations include:

  • Solubility: this compound is a lipophilic molecule, so the formulation base should be able to solubilize it effectively.

  • Stability: The pH of the formulation should be carefully controlled to avoid deprotection of the acetonide group. Excipient compatibility studies are crucial to ensure that other components of the formulation do not promote degradation.[7]

  • Skin Penetration: Penetration enhancers may be required to facilitate the delivery of the molecule through the skin barrier.

Signaling Pathway: Potential Downstream Effects of Ingenol Derivatives

Ingenol derivatives are known to activate Protein Kinase C (PKC), which can trigger various downstream signaling cascades.

PKC Signaling Pathway Ingenol_Derivative Ingenol Derivative PKC Protein Kinase C (PKC) Ingenol_Derivative->PKC activates Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream phosphorylates Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream->Response leads to

Caption: Simplified overview of a potential signaling pathway activated by ingenol derivatives.

References

Technical Support Center: Managing Stereochemistry in Ingenol-5,20-acetonide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. The focus is on managing stereochemistry during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 5,20-acetonide protecting group in ingenol (B1671944) chemistry?

A1: The 5,20-acetonide group serves to protect the C5 and C20 hydroxyl groups of ingenol. This protection is crucial for directing reactivity to the other hydroxyl groups, particularly the C3 hydroxyl, and for preventing unwanted side reactions and acyl migrations. By locking the conformation of that portion of the molecule, it can also influence the stereochemical outcome of reactions at other positions.

Q2: What are the main stereochemical challenges when working with this compound?

A2: The primary challenges include:

  • Controlling stereoselectivity at the C3 position: Reactions such as esterifications at the C3 hydroxyl group must be carefully controlled to avoid epimerization or other unwanted stereochemical outcomes.

  • Preventing isomerization of sensitive functional groups: For example, when introducing an angelate ester at the C3 position, preventing its isomerization to the thermodynamically more stable tiglate is a critical challenge.[1]

  • Directing stereochemistry during additions to the ingenol core: Reactions like epoxidations or allylic oxidations require careful selection of reagents and conditions to achieve the desired diastereoselectivity on the complex tetracyclic framework.

  • Avoiding acyl migration: Acyl groups, particularly on the C3 or C5 positions, can migrate to adjacent hydroxyl groups under certain conditions, leading to a mixture of constitutional isomers.[2][3]

Q3: What is acyl migration in the context of ingenol esters, and how can it be minimized?

A3: Acyl migration is an intramolecular process where an acyl group moves from one hydroxyl group to another. In ingenol esters, this can lead to a mixture of products, complicating purification and affecting biological activity.[2][3] This rearrangement is often pH-dependent.

To minimize acyl migration:

  • Use mild reaction conditions: Avoid strong acids or bases and elevated temperatures during the reaction and work-up.

  • Choose appropriate protecting groups: The 5,20-acetonide is instrumental in preventing migration involving these hydroxyls.

  • Careful purification: Use neutral or slightly acidic conditions during chromatography and avoid prolonged exposure to solvents that can promote migration.

Troubleshooting Guides

Issue 1: Poor stereoselectivity in the esterification of the C3-hydroxyl group.
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers at C3.Use of harsh coupling reagents or reaction conditions leading to epimerization.Employ milder activating agents for the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) with an additive like DMAP, or use an activated ester of the carboxylic acid.
Low yield of the desired ester.Steric hindrance around the C3-hydroxyl group.Increase reaction time, use a less sterically hindered activating agent, or consider a slight increase in temperature while carefully monitoring for side product formation.
Concomitant removal of the acetonide protecting group.Use of acidic coupling reagents or additives.Ensure the reaction conditions are neutral or slightly basic. If an acidic byproduct is formed, include a non-nucleophilic base in the reaction mixture.
Issue 2: Isomerization of angelate to tiglate during esterification.
Symptom Possible Cause Suggested Solution
Presence of the undesired tiglate isomer in the final product.The reaction conditions (e.g., base, temperature) are promoting the isomerization of the angelate double bond.Utilize a stereoconservative angeloylation method. One successful approach involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) of angelic acid, followed by reaction with this compound in the presence of a mild base like DMAP.[1]
Isomerization occurs during work-up or purification.Exposure to acidic or basic conditions, or prolonged heating.Maintain neutral pH during aqueous work-up. Use a buffered silica (B1680970) gel for chromatography if necessary. Avoid high temperatures during solvent evaporation.

Key Experimental Protocols

Protocol 1: Stereoconservative Angeloylation of this compound

This protocol is a generalized procedure based on the successful stereoconservative synthesis of ingenol-3-angelate (ingenol mebutate).[1]

Objective: To esterify the C3-hydroxyl of this compound with angelic acid while preventing isomerization to the tiglate ester.

Methodology:

  • Preparation of the Mixed Anhydride:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve angelic acid (1.2 eq) in anhydrous toluene.

    • Add triethylamine (B128534) (1.2 eq) and cool the solution to 0 °C.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 1 hour.

  • Esterification:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add 4-dimethylaminopyridine (B28879) (DMAP) (1.5 eq).

    • Add the pre-formed mixed anhydride solution from step 1 to the solution of this compound at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ingenol-3-angelate-5,20-acetonide.

  • Deprotection:

    • Dissolve the purified acetonide in a mixture of acetic acid and water (e.g., 8:1 v/v).

    • Stir the solution at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain ingenol-3-angelate.

Protocol 2: Synthesis of Ingenol Disoxate from this compound

This protocol is based on the reported synthesis of ingenol disoxate.[2][4]

Objective: To synthesize ingenol disoxate via esterification of this compound followed by deprotection.

Methodology:

  • Esterification (Microwave-assisted):

    • To a microwave vial, add this compound (1.0 eq), 4-isoxazolecarboxylic acid (or its activated derivative), DMAP (catalytic amount), and N,N-diisopropylethylamine (DIPEA) in acetonitrile.

    • Seal the vial and heat the mixture in a microwave reactor at 150 °C. The reaction time will need to be optimized, but a high yield has been reported.[4]

    • After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.

    • Dry the organic phase, concentrate, and purify the resulting ester by chromatography.

  • Deprotection:

    • Dissolve the purified Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide in a suitable solvent.

    • Add aqueous hydrochloric acid and stir the mixture at room temperature until the deprotection is complete.[4]

    • Neutralize the reaction and perform an aqueous work-up.

    • Extract the product, dry the organic layer, and purify by chromatography to yield ingenol disoxate.

Visualizations

experimental_workflow Workflow for Stereoselective Synthesis of Ingenol-3-Angelate start Ingenol acetonide_protection Acetonide Protection (C5, C20-diols) start->acetonide_protection ingenol_acetonide This compound acetonide_protection->ingenol_acetonide esterification Stereoconservative Angeloylation (C3-OH) ingenol_acetonide->esterification protected_angelate Ingenol-3-angelate-5,20-acetonide esterification->protected_angelate deprotection Acetonide Deprotection protected_angelate->deprotection final_product Ingenol-3-angelate deprotection->final_product

Caption: Synthetic pathway for Ingenol-3-angelate.

troubleshooting_logic Troubleshooting Angelate Isomerization start Tiglate isomer detected? check_reaction Review Reaction Conditions start->check_reaction Yes no_problem No Isomerization start->no_problem No harsh_reagents Harsh base or high temp? check_reaction->harsh_reagents check_workup Review Work-up/ Purification acid_base_exposure Acid/Base exposure? check_workup->acid_base_exposure harsh_reagents->check_workup No solution1 Use stereoconservative method (e.g., mixed anhydride) harsh_reagents->solution1 Yes solution2 Maintain neutral pH during work-up acid_base_exposure->solution2 Yes

Caption: Decision tree for troubleshooting isomerization.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low aqueous solubility of Ingenol-5,20-acetonide.

Frequently Asked Questions (FAQs)

Q1: What is the inherent solubility of this compound?

A1: this compound is a lipophilic molecule and is practically insoluble in water. It is, however, soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, isopropyl alcohol, dichloromethane, and acetone.

Q2: Why is the low aqueous solubility of this compound a concern for in vitro and in vivo studies?

A2: For biological assays and potential therapeutic applications, it is often necessary to dissolve this compound in aqueous media to ensure uniform delivery to cells or tissues. Poor solubility can lead to precipitation, inaccurate dosing, and low bioavailability, thereby compromising the reliability and reproducibility of experimental results.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: The main approaches to improve the aqueous solubility of this compound include:

  • Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent to increase the polarity of the solvent system.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic core of a cyclodextrin molecule.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Q4: Are there any commercially available formulations of similar compounds that I can use as a reference?

A4: Yes, the topical gel formulation of ingenol (B1671944) mebutate (Picato®), a structurally related ingenol ester, provides a valuable reference. Its formulation as an aqueous gel indicates that a co-solvent system can be successfully employed to solubilize a lipophilic ingenol derivative in an aqueous vehicle. The inactive ingredients in Picato® gel are isopropyl alcohol, hydroxyethyl (B10761427) cellulose (B213188), citric acid monohydrate, sodium citrate (B86180), benzyl (B1604629) alcohol, and purified water.

Troubleshooting Guides

Problem 1: Precipitation of this compound upon addition to aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Co-solvent Increase the concentration of the water-miscible organic co-solvent (e.g., ethanol, isopropyl alcohol, or DMSO) in your final aqueous solution. Start with a higher concentration of the co-solvent and serially dilute with your aqueous buffer to the desired final concentration, observing for any precipitation.The compound remains in solution at the desired final concentration.
Inappropriate pH For buffered solutions, ensure the pH is optimal for the stability of the compound. The citric acid/sodium citrate buffer system used in the ingenol mebutate gel suggests that a slightly acidic pH may be favorable.Enhanced stability and solubility of the compound in the buffered solution.
Low Kinetic Solubility Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and add it to the aqueous medium with vigorous vortexing or sonication. This can sometimes create a supersaturated solution that is stable for the duration of the experiment.A clear solution is formed without immediate precipitation.
Problem 2: Low bioavailability or inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step Expected Outcome
Drug Precipitation in Culture Media Consider using a cyclodextrin-based approach to enhance solubility and prevent precipitation in the complex biological medium. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for such applications.Improved solubility and stability of the compound in cell culture media, leading to more consistent cellular uptake and biological effects.
Poor Cellular Uptake A Self-Emulsifying Drug Delivery System (SEDDS) can improve cellular uptake by presenting the drug in a finely dispersed emulsion. This can be particularly useful for in vivo oral delivery studies.Increased bioavailability and more reproducible pharmacological responses.
Adsorption to Plasticware The lipophilic nature of this compound can lead to its adsorption onto the surfaces of plastic labware. Use low-adhesion microplates and centrifuge tubes, or consider the use of glass vials where appropriate.More accurate and consistent concentrations of the compound in your experiments.

Quantitative Data on Solubility Enhancement

Table 1: Estimated Solubility of a Lipophilic Diterpenoid Ester in an Aqueous Co-solvent System

Co-solvent System (v/v)Estimated Solubility (µg/mL)
Water< 1
10% Isopropyl Alcohol in Water10 - 50
20% Isopropyl Alcohol in Water50 - 200
30% Isopropyl Alcohol in Water with 1% Benzyl Alcohol200 - 500

Table 2: Phase Solubility Study of a Lipophilic Drug with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD Concentration (mM)Apparent Drug Solubility (µM)
02.5
550
10110
15180
20250

Experimental Protocols

Protocol 1: Preparation of an Aqueous Gel Formulation of this compound using a Co-solvent System

This protocol is adapted from the excipients found in the commercial ingenol mebutate gel.

Materials:

  • This compound

  • Isopropyl alcohol

  • Benzyl alcohol

  • Hydroxyethyl cellulose (HEC)

  • Citric acid monohydrate

  • Sodium citrate

  • Purified water

Procedure:

  • Prepare the Buffer: Prepare a 0.1 M citric acid/sodium citrate buffer with a pH of approximately 4.5.

  • Dissolve this compound: In a glass beaker, dissolve the required amount of this compound in a mixture of isopropyl alcohol and benzyl alcohol. A starting point could be a 30:1 ratio of isopropyl alcohol to benzyl alcohol.

  • Prepare the Gel Base: In a separate beaker, slowly add hydroxyethyl cellulose to the citric acid/sodium citrate buffer while stirring continuously until a homogenous gel is formed. The concentration of HEC will depend on the desired viscosity.

  • Combine the Phases: Slowly add the alcoholic drug solution to the aqueous gel base with constant, gentle mixing until a uniform, translucent gel is obtained. Avoid vigorous mixing to prevent air entrapment.

  • Final QC: Visually inspect the final gel for clarity and homogeneity.

Protocol 2: Preparation of an this compound/HP-β-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired aqueous buffer

Procedure:

  • Determine the Molar Ratio: Based on preliminary phase solubility studies, determine the optimal molar ratio of this compound to HP-β-CD (a 1:1 ratio is a common starting point).

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in the aqueous medium with stirring.

  • Add this compound: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Slowly add the drug solution to the stirring HP-β-CD solution.

  • Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved drug is present, filter the solution through a 0.22 µm syringe filter.

  • Lyophilization (Optional): To obtain a solid powder of the complex, the solution can be freeze-dried.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent System cluster_cyclodextrin Cyclodextrin Complexation a1 Dissolve this compound in Isopropyl Alcohol & Benzyl Alcohol a3 Combine and Mix a1->a3 a2 Prepare Aqueous Gel Base (HEC in Citrate Buffer) a2->a3 a4 Homogenous Aqueous Gel a3->a4 b1 Dissolve HP-β-CD in Aqueous Medium b2 Add this compound (in minimal organic solvent) b1->b2 b3 Stir for 24-48h b2->b3 b4 Aqueous Solution of Complex b3->b4 solubility_logic start Low Aqueous Solubility of This compound strategy Select Solubilization Strategy start->strategy cosolvent Co-solvent System strategy->cosolvent Simple Formulation cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Improved Stability in Biological Media sedds SEDDS strategy->sedds Enhanced Bioavailability (Oral Delivery) cosolvent_details Mix with water-miscible organic solvents (e.g., Isopropyl Alcohol, Benzyl Alcohol) cosolvent->cosolvent_details cyclodextrin_details Encapsulate in HP-β-CD cyclodextrin->cyclodextrin_details sedds_details Formulate with oils, surfactants, and co-solvents sedds->sedds_details

minimizing acyl migration in ingenol esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ingenol (B1671944) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing acyl migration during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in ingenol esters and why is it a concern?

A1: Acyl migration is an intramolecular rearrangement where an acyl group moves from one hydroxyl group to another on the ingenol backbone. For instance, in ingenol-3-angelate (ingenol mebutate), the angeloyl group can migrate from the C3 position to the C5 or C20 positions, forming isomeric impurities. This is a significant concern because different isomers can exhibit varied biological activity, potency, and toxicity profiles, potentially compromising experimental results and the therapeutic efficacy of drug candidates.

Q2: What are the primary factors that promote acyl migration in my ingenol ester samples?

A2: Acyl migration is influenced by several factors, including temperature, pH, and the solvent used. Elevated temperatures, as well as strongly acidic or basic conditions, can catalyze the migration.[1][2][3] The choice of solvent during synthesis, purification, and storage also plays a crucial role, with polar protic solvents potentially facilitating the process.

Q3: How can I detect and quantify acyl migration in my samples?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly UHPLC-MS/MS, is a highly effective method for separating and quantifying ingenol ester isomers.[4] Tandem mass spectrometry can even help distinguish between isomers without complete chromatographic separation.[5] HPLC-NMR can also be a powerful tool for kinetic studies of acyl migration.[6]

Q4: What are the recommended storage conditions to ensure the long-term stability of ingenol esters?

A4: To minimize acyl migration and degradation, long-term storage at -20°C is highly recommended for ingenol esters like ingenol-3-angelate.[7] For short-term handling, it is advisable to keep the samples on ice. The compound is typically supplied as a clear film or a white powder and is soluble in DMSO or ethanol.[7]

Troubleshooting Guides

Issue 1: Appearance of unexpected peaks corresponding to isomers in my HPLC analysis after synthesis.
Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. Acyl migration is a thermodynamic process, and lower temperatures can kinetically disfavor the rearrangement.
Inappropriate Solvent Use a non-polar or polar aprotic solvent for the reaction if possible. Solvents like acetone (B3395972) and diethyl ether have been shown to reduce acyl migration compared to methanol (B129727) in some cases.[8][9]
Prolonged Reaction Time Optimize the reaction time to achieve a good yield of the desired product without allowing significant time for acyl migration to occur.
Presence of Acidic or Basic Impurities Ensure all reagents and solvents are pure and free from acidic or basic contaminants. Use freshly distilled solvents when necessary.
Issue 2: Isomer formation observed during purification.
Possible Cause Troubleshooting Step
Choice of Solvent for Chromatography During solid-phase extraction (SPE) or column chromatography, use less polar solvents where possible. For silica (B1680970) gel chromatography of ingenol-3-angelate, a mixture of petroleum ether and ethyl acetate (B1210297) has been used successfully.[10]
Extended Purification Time Minimize the duration of the purification process. If possible, perform chromatography in a cold room to reduce the temperature.
pH of the Stationary Phase For silica gel chromatography, the surface can be slightly acidic. If acyl migration is a significant issue, consider using a neutral stationary phase like deactivated silica gel.
Issue 3: Degradation or isomerization of my ingenol ester standard during storage.
Possible Cause Troubleshooting Step
Incorrect Storage Temperature Always store ingenol esters at -20°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.
Inappropriate Solvent for Stock Solutions Prepare stock solutions in high-quality, dry aprotic solvents like DMSO or ethanol.[7] Store stock solutions at -20°C in small aliquots to avoid repeated warming of the entire stock.
Exposure to Light or Air Store samples in amber vials under an inert atmosphere (e.g., argon or nitrogen) to prevent potential photo-degradation or oxidation, which could create reactive species that might catalyze acyl migration.

Summary of Factors Influencing Acyl Migration

FactorCondition Promoting Acyl MigrationRecommended Condition for Minimizing Acyl Migration
Temperature High temperaturesLow temperatures (e.g., carrying out reactions at 0°C or below; storage at -20°C)[7]
pH Strongly acidic or basic conditions[1][2][3]Neutral to slightly acidic pH (around 5-7)[1]
Solvent Polar protic solvents (e.g., methanol)[8]Non-polar or polar aprotic solvents (e.g., diethyl ether, acetone, toluene)[8][9][10]
Steric Hindrance Less bulky acyl groupsBulkier acyl groups (migration is slower for larger groups)[10]

Experimental Protocols

Protocol 1: Stereoconservative Synthesis of Ingenol-3-angelate

This protocol is based on methods developed to prevent the isomerization of the angelate moiety to the tiglate form.[9][11]

  • Protection of Ingenol:

    • Dissolve ingenol in a suitable solvent (e.g., toluene).

    • Add 2,2-dimethoxypropane (B42991) and a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate).

    • Stir the reaction at room temperature until the formation of ingenol-5,20-acetonide is complete (monitor by TLC or LC-MS).

    • Quench the reaction and purify the this compound.

  • Esterification:

    • Dissolve the this compound in an anhydrous, aprotic solvent (e.g., toluene).

    • Add angelic acid, a coupling agent (e.g., DCC or EDC), and a mild base (e.g., DMAP).

    • Stir the reaction at a low temperature (e.g., 0°C to room temperature) and monitor its progress.

    • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected ester in a solvent mixture for deprotection (e.g., THF and acidified water).[10]

    • Stir at room temperature until the acetonide is cleaved.

    • Extract the product into an organic solvent and wash with a neutral buffer.

  • Purification:

    • Purify the crude ingenol-3-angelate using silica gel gravity column chromatography with a non-polar solvent system (e.g., petroleum ether:ethyl acetate).[10]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Sample Preparation for UHPLC-MS/MS Analysis of Ingenol Esters

This protocol is designed to minimize acyl migration during extraction and analysis.

  • Extraction:

    • Homogenize the sample material (e.g., plant tissue) in a cold solvent like acetone or diethyl ether.[8]

    • Sonicate the sample in an ice bath to ensure complete extraction.

    • Centrifuge the sample at a low temperature and collect the supernatant.

    • Repeat the extraction process and combine the supernatants.

  • Solid-Phase Extraction (SPE) Purification:

    • Evaporate the solvent from the combined extracts under a stream of nitrogen at a low temperature.

    • Reconstitute the residue in a minimal amount of a non-polar solvent.

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

    • Elute the ingenol esters with a less polar solvent (e.g., acetonitrile (B52724) or a higher percentage of methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen at a low temperature.

  • Sample Reconstitution for Analysis:

    • Reconstitute the dried sample in the mobile phase to be used for the UHPLC-MS/MS analysis.

    • Filter the sample through a 0.22 µm filter before injection.

Visualizations

Acyl_Migration_Pathway cluster_main Acyl Migration in Ingenol-3-Angelate cluster_factors Influencing Factors Ingenol_3_Angelate Ingenol-3-Angelate (Active Compound) Orthoester_Intermediate Orthoester Intermediate (Stepwise Mechanism) Ingenol_3_Angelate->Orthoester_Intermediate Migration Initiation Ingenol_5_Angelate Ingenol-5-Angelate (Isomeric Impurity) Orthoester_Intermediate->Ingenol_5_Angelate Rearrangement Ingenol_20_Angelate Ingenol-20-Angelate (Isomeric Impurity) Orthoester_Intermediate->Ingenol_20_Angelate Rearrangement Temp High Temperature Temp->Orthoester_Intermediate pH Acidic/Basic pH pH->Orthoester_Intermediate Solvent Protic Solvents Solvent->Orthoester_Intermediate

Caption: Mechanism of acyl migration in ingenol-3-angelate and key influencing factors.

Troubleshooting_Workflow Start Isomer Formation Detected? Synthesis During Synthesis? Start->Synthesis Yes End Problem Resolved Start->End No Purification During Purification? Synthesis->Purification No Check_Temp Lower Reaction Temperature Synthesis->Check_Temp Yes Storage During Storage? Purification->Storage No Check_Solvent_Purif Use Less Polar Eluents Purification->Check_Solvent_Purif Yes Check_Storage_Temp Store at -20°C Storage->Check_Storage_Temp Yes Storage->End No Check_Solvent_Synth Use Aprotic Solvent Check_Temp->Check_Solvent_Synth Check_Time Optimize Reaction Time Check_Solvent_Synth->Check_Time Check_Time->Purification Check_Stationary_Phase Consider Neutral Stationary Phase Check_Solvent_Purif->Check_Stationary_Phase Minimize_Time Reduce Purification Duration Check_Stationary_Phase->Minimize_Time Minimize_Time->Storage Check_Stock_Solvent Use Dry Aprotic Solvent for Stocks Check_Storage_Temp->Check_Stock_Solvent Inert_Atmosphere Store Under Inert Gas Check_Stock_Solvent->Inert_Atmosphere Inert_Atmosphere->End

References

Validation & Comparative

A Comparative Analysis of Protein Kinase C Activation: Ingenol-5,20-Acetonide Derivatives vs. Phorbol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical and cellular activities of two potent classes of Protein Kinase C (PKC) activators: Ingenol-5,20-acetonide derivatives and phorbol (B1677699) esters. Both compound families are invaluable research tools and hold therapeutic potential, yet they exhibit distinct profiles in their interaction with PKC isoforms and downstream signaling pathways. This document outlines their comparative binding affinities, isoform selectivity, and functional consequences, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Similarities

FeatureThis compound Derivatives (represented by Ingenol (B1671944) 3-angelate)Phorbol Esters (e.g., PMA, PDBu)
Binding Affinity to PKC High affinity (nanomolar range for active derivatives)High affinity (nanomolar range)
PKC Isoform Selectivity Primarily activates novel PKC isoforms, particularly PKCδ and PKCα.[1]Broad-spectrum activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1]
Downstream Signaling Potent activators of the PKC/MEK/ERK pathway.[2][3]Potent and sustained activators of downstream pathways, including the MAPK/ERK cascade.[2]
PKC Downregulation Can induce isoform-selective downregulation of PKC.Potent inducers of PKC downregulation upon prolonged exposure.
Cellular Outcomes Induction of apoptosis and necrosis, particularly in cancer cells.[4][5]Varied cellular responses including proliferation, differentiation, and apoptosis, depending on cell type and context.

Quantitative Comparison of PKC Binding and Activation

The potency of these compounds is best understood through their binding affinities and activation constants for various PKC isoforms.

Table 1: Binding Affinity (Ki/Kd) for PKC Isoforms
CompoundPKCαPKCβPKCγPKCδPKCεData TypeReference
Ingenol 3-angelate (I3A) 0.3 ± 0.02 nM0.105 ± 0.019 nM0.162 ± 0.004 nM0.376 ± 0.041 nM0.171 ± 0.015 nMKi[1]
Ingenol (parent compound) 30,000 nM (30 µM)----Ki[6]
Phorbol 12,13-dibutyrate (PDBu) 1.6 - 18 nM1.6 - 18 nM1.6 - 18 nM1.6 - 18 nM1.6 - 18 nMKd[7]
Sapintoxin A 2 - 70 nM2 - 70 nM2 - 70 nM2 - 70 nM2 - 70 nMIC50[7]
12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA) 2 - 70 nM2 - 70 nM2 - 70 nM2 - 70 nM2 - 70 nMIC50[7]

Note: this compound derivatives are structurally related to Ingenol 3-angelate, and their activity is expected to be in a similar high-affinity range, in stark contrast to the low affinity of the parent ingenol compound.

Signaling Pathways and Cellular Responses

Both ingenol derivatives and phorbol esters activate PKC by mimicking the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[1] This activation triggers the translocation of PKC from the cytosol to the cell membrane and initiates a cascade of downstream signaling events.

A primary pathway activated by both classes of compounds is the Raf/MEK/ERK (MAPK) pathway. However, the specific cellular consequences can differ, likely due to variations in PKC isoform activation profiles. For instance, ingenol mebutate, a well-studied ingenol derivative, is a potent inducer of apoptosis, particularly through the activation of PKCδ.[3][4] Phorbol esters, with their broader PKC activation profile, can lead to a wider range of cellular outcomes, including cell proliferation or differentiation, depending on the cellular context.[2]

PKC_Signaling_Pathway General PKC Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phorbol_Esters Phorbol_Esters PKC_active Active PKC Phorbol_Esters->PKC_active Ingenol_Derivatives Ingenol_Derivatives Ingenol_Derivatives->PKC_active Raf Raf PKC_active->Raf DAG Diacylglycerol (DAG) DAG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream_Targets Downstream Targets ERK->Downstream_Targets Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response

A simplified diagram of the PKC signaling cascade initiated by phorbol esters and ingenol derivatives.

Experimental Protocols

Accurate comparison of PKC activators requires robust and standardized experimental methodologies. Below are outlines of key assays.

PKC Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound for PKC by measuring its ability to displace a radiolabeled phorbol ester, typically [³H]PDBu.

Workflow:

Binding_Assay_Workflow PKC Binding Assay Workflow Prepare_Reaction Prepare reaction mix: - Purified PKC isoform - Phospholipids (e.g., Phosphatidylserine) - [3H]PDBu Add_Compound Add varying concentrations of Ingenol derivative or Phorbol ester Prepare_Reaction->Add_Compound Incubate Incubate to reach equilibrium Add_Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation counting) Separate->Quantify Analyze Analyze data to determine Ki or IC50 values Quantify->Analyze

Workflow for a competitive PKC binding assay.

Materials:

  • Purified recombinant PKC isoforms

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Phosphatidylserine (B164497)

  • Test compounds (Ingenol derivatives, phorbol esters)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the purified PKC isoform, phosphatidylserine vesicles, and a fixed concentration of [³H]PDBu in assay buffer.

  • Add serial dilutions of the test compound or vehicle control.

  • Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate the PKC-bound [³H]PDBu from the unbound ligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of a compound to activate PKC's catalytic function, which is the phosphorylation of a substrate.

Workflow:

Kinase_Assay_Workflow PKC Kinase Activity Assay Workflow Prepare_Reaction Prepare reaction mix: - PKC enzyme - PKC substrate (e.g., peptide) - Lipid activators Add_Compound Add varying concentrations of Ingenol derivative or Phorbol ester Prepare_Reaction->Add_Compound Initiate_Reaction Initiate reaction with [γ-32P]ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and spot on phosphocellulose paper Incubate->Stop_Reaction Wash Wash to remove free [γ-32P]ATP Stop_Reaction->Wash Quantify Quantify incorporated 32P (Scintillation counting) Wash->Quantify

Workflow for a radioactive PKC kinase activity assay.

Materials:

  • PKC enzyme source (purified enzyme or cell lysate)

  • Specific PKC peptide substrate

  • Lipid activator (e.g., phosphatidylserine, diacylglycerol)

  • Test compounds

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid for washing

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the PKC enzyme, a specific peptide substrate, and lipid activators in a kinase buffer.

  • Add serial dilutions of the ingenol derivative or phorbol ester.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Plot the kinase activity against the concentration of the activator to determine the EC50 value.

Alternatively, non-radioactive ELISA-based kits are available that use phospho-specific antibodies to detect substrate phosphorylation.[8]

Conclusion

Both this compound derivatives and phorbol esters are potent activators of Protein Kinase C, operating in the nanomolar range. The key distinction lies in their PKC isoform selectivity. Phorbol esters are broad-spectrum activators, while ingenol derivatives, such as ingenol 3-angelate, show a preference for novel PKC isoforms, particularly PKCδ. This difference in isoform engagement likely underlies their distinct cellular and physiological effects. For researchers and drug developers, the choice between these two classes of compounds will depend on the specific research question or therapeutic goal, with ingenol derivatives offering a more targeted approach to modulating novel PKC isoform activity. The experimental protocols provided herein offer a robust framework for the direct comparison and characterization of these and other novel PKC activators.

References

A Comparative Guide to the Biological Activities of Ingenol and Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of ingenol (B1671944) and its derivative, Ingenol-5,20-acetonide. The available scientific literature indicates a significant difference in the pharmacological effects of these two compounds, primarily based on their structural characteristics. While ingenol is a known activator of Protein Kinase C (PKC) and exhibits a range of biological effects, this compound is predominantly utilized as a synthetic intermediate, with evidence suggesting it lacks significant biological activity due to the protection of key functional groups.

Executive Summary

Ingenol is a diterpenoid natural product that serves as a potent modulator of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isozymes. This activity underlies its pro-inflammatory, pro-apoptotic, and anti-cancer effects. In contrast, this compound is a derivative of ingenol where the hydroxyl groups at the C5 and C20 positions are protected by an acetonide group. This structural modification is crucial for its use in the chemical synthesis of other ingenol esters, such as the clinically approved drug ingenol mebutate (ingenol-3-angelate). Structure-activity relationship (SAR) studies suggest that the free hydroxyl groups at the C5 and C20 positions are critical for the biological activity of ingenol derivatives. Their protection in this compound is believed to render the molecule biologically inert, or at least significantly less active than the parent compound.

This guide will first delve into the structure-activity relationship to explain the predicted lack of activity for this compound and then present the well-documented biological activities of ingenol with supporting quantitative data and experimental protocols.

Structure-Activity Relationship: The Decisive Role of C5 and C20 Hydroxyl Groups

The biological activity of ingenol and its derivatives is intrinsically linked to their ability to bind to and activate Protein Kinase C. SAR studies have illuminated the importance of specific functional groups on the ingenane (B1209409) scaffold for this interaction. The hydroxyl groups at positions C5 and C20 are considered essential for the pharmacological effects of these compounds.

This compound is strategically synthesized to protect these two hydroxyl groups. This protection serves a critical purpose in organic synthesis, allowing for selective modification of other parts of the ingenol molecule, such as the hydroxyl group at the C3 position. However, this same protection is the primary reason for its presumed lack of biological activity. It has been reported that methylation of the C5- or C20-hydroxyl groups of ingenol mebutate eliminates its biological activity[1]. By extension, the bulky acetonide group at these positions in this compound would sterically hinder the interaction with the C1 domain of PKC, thereby abrogating its activation.

Biological Activity of Ingenol

The following sections detail the known biological activities of the parent compound, ingenol.

Protein Kinase C (PKC) Activation

Ingenol and its esters are potent activators of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action: Ingenol binds to the C1 domain of conventional and novel PKC isozymes, mimicking the action of the endogenous activator diacylglycerol (DAG). This binding induces a conformational change in the PKC molecule, leading to its activation and the subsequent phosphorylation of downstream target proteins. This activation of PKC, particularly the PKCδ isoform, is a key event in the signaling cascade that mediates the biological effects of ingenol.

Below is a diagram illustrating the signaling pathway initiated by ingenol.

ingenol_signaling Ingenol-Mediated PKC Signaling Pathway ingenol Ingenol pkc Protein Kinase C (PKCδ) ingenol->pkc Activation mek MEK pkc->mek Phosphorylation erk ERK mek->erk Phosphorylation apoptosis Apoptosis erk->apoptosis inflammation Inflammation erk->inflammation cell_cycle_arrest Cell Cycle Arrest erk->cell_cycle_arrest

Caption: Ingenol activates PKC, leading to a downstream cascade involving MEK and ERK, resulting in various cellular responses.

Quantitative Data:

CompoundAssayTargetActivity
IngenolPKC BindingProtein Kinase CKᵢ = 250 nM
Ingenol-3-angelatePKC ActivationPKCαEC₅₀ = 3.3 nM
Ingenol-3-angelatePKC ActivationPKCδEC₅₀ = 0.4 nM
Anti-Cancer Activity

The activation of PKC by ingenol and its derivatives leads to potent anti-cancer effects, which have been demonstrated in various cancer cell lines and preclinical models. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Quantitative Data:

CompoundCell LineAssayIC₅₀
Ingenol-3-angelateA431 (Squamous cell carcinoma)Cell Viability (MTT)1.8 µM
Ingenol-3-angelateHaCaT (Keratinocytes)Cell Viability (MTT)2.5 µM
Ingenol-3-angelateColo205 (Colon cancer)Apoptosis InductionEC₅₀ = 100 nM
Skin Irritation

A well-documented biological effect of ingenol and its esters is the induction of a localized inflammatory response, leading to skin irritation. This effect is a direct consequence of PKC activation in keratinocytes and immune cells in the skin. While this is considered an adverse effect in some contexts, it is also a crucial component of the therapeutic mechanism of ingenol mebutate in the treatment of actinic keratosis, as the inflammatory response contributes to the clearance of dysplastic cells.

Experimental Protocols

Protein Kinase C (PKC) Activation Assay

Objective: To determine the ability of a test compound to activate PKC.

Principle: This assay measures the phosphorylation of a specific substrate by PKC in the presence of the test compound. The amount of phosphorylated substrate is proportional to the PKC activity.

Materials:

  • Recombinant human PKC isozymes (e.g., PKCδ)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with specific antibodies)

  • Assay buffer (containing lipids like phosphatidylserine (B164497) and diacylglycerol for basal activation)

  • Test compounds (Ingenol, this compound)

  • 96-well plates

  • Scintillation counter or plate reader for antibody-based detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and the PKC enzyme in each well of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a phosphocellulose membrane or use an ELISA-based method to quantify the amount of phosphorylated substrate.

  • For radiolabeled ATP, wash the membrane to remove unincorporated ATP and measure the radioactivity using a scintillation counter. For antibody-based methods, follow the manufacturer's protocol for detection.

  • Calculate the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal PKC activation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A431, HaCaT)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (Ingenol, this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value, which is the concentration of the test compound that inhibits cell growth by 50%.

mtt_assay_workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubation_treatment Incubate (24-72h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: A schematic workflow of the MTT assay for determining cell viability.

Conclusion

References

Comparative Guide for the Validation of Ingenol-5,20-acetonide Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Ingenol-5,20-acetonide purity. It includes detailed experimental protocols, comparative data, and visual representations of workflows and relevant biological pathways to aid researchers in selecting and implementing robust analytical techniques.

Introduction

This compound is a key intermediate in the synthesis of various ingenane (B1209409) diterpenes, a class of compounds with significant biological activity, including protein kinase C (PKC) activation. The purity of this intermediate is critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). This guide compares two common reversed-phase HPLC (RP-HPLC) methods for purity validation: a standard C18 column method and a C30 column method, which may offer alternative selectivity for complex mixtures of diterpenes.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the performance characteristics of two RP-HPLC methods for the analysis of this compound and its potential impurities.

ParameterMethod A: C18 ColumnMethod B: C30 Column
Stationary Phase C18, 5 µm, 4.6 x 250 mmC30, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water; B: Acetonitrile (B52724)A: Water; B: Acetonitrile
Gradient 50-95% B in 20 min50-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 230 nm
Run Time 25 minutes25 minutes
Resolution (Rs) of Impurity 1 2.12.5
Resolution (Rs) of Impurity 2 1.92.2
Theoretical Plates (N) > 5000> 6000
Tailing Factor (T) < 1.5< 1.4
Linearity (r²) > 0.999> 0.999
LOD 0.01 µg/mL0.008 µg/mL
LOQ 0.03 µg/mL0.025 µg/mL

Note: Data presented is representative of typical performance for these column types in the analysis of diterpenes. Impurity 1 and 2 are potential process-related impurities or degradants.

Experimental Protocols

Method A: Purity Determination by RP-HPLC with a C18 Column

This method is a standard approach for the quality control of moderately polar organic compounds like this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (5 µm, 4.6 x 250 mm).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • 0.22 µm membrane filters.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    20 5 95
    22 50 50

    | 25 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare the sample for analysis by dissolving it in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Filter all solutions through a 0.22 µm membrane filter before injection.

4. Validation Parameters:

  • Specificity: Forced degradation studies are performed to demonstrate that the method can separate this compound from its degradation products. Stress conditions include acid and base hydrolysis, oxidation, and thermal and photolytic stress.

  • Linearity: A series of solutions of the reference standard are prepared in the range of 0.05 to 1.5 mg/mL to establish the linearity of the detector response.

  • Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).

  • Accuracy: Determined by the recovery of a known amount of reference standard spiked into a sample matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for HPLC Purity Validation cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution (1 mg/mL) filter Filter Solutions (0.22 µm) prep_std->filter prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->filter hplc_system HPLC System Setup (C18 Column, Gradient Elution) filter->hplc_system To HPLC injection Inject Sample/Standard (10 µL) hplc_system->injection detection UV Detection at 230 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data integration Integrate Peaks chromatogram->integration calculation Calculate Purity (%) integration->calculation report report calculation->report Generate Report

Caption: Workflow for HPLC purity validation of this compound.

Signaling Pathway

Ingenol derivatives are known to activate Protein Kinase C (PKC), which in turn modulates the Ras/Raf/MEK/ERK signaling pathway, impacting cell proliferation and apoptosis.

G Ingenol Derivative Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Derivative PKC PKC Ingenol->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Translocates & Activates GeneExpression Altered Gene Expression Transcription->GeneExpression CellResponse Cellular Response (Apoptosis, Proliferation) GeneExpression->CellResponse

Caption: Ingenol derivatives activate PKC, leading to downstream signaling.

Confirming the Structure of Ingenol-5,20-Acetonide Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex natural products like ingenol (B1671944) derivatives is a critical step in drug discovery and development. The intricate three-dimensional architecture of the ingenane (B1209409) diterpenoid core, coupled with various ester functionalities, necessitates powerful analytical techniques for unambiguous characterization. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as an indispensable tool. This guide provides a comparative overview of the application of 2D NMR in confirming the structure of Ingenol-5,20-acetonide and its derivatives, supported by experimental data from closely related compounds and a detailed outline of the experimental protocols.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual protons and carbons. However, for complex molecules like ingenol derivatives, significant signal overlap in 1D spectra often hinders a complete and unambiguous assignment. 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or through space, providing a detailed connectivity map of the molecule. Key 2D NMR experiments for the structural analysis of small molecules include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms (²JHH and ³JHH). This helps to establish spin systems and trace out fragments of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This experiment is crucial for connecting different spin systems and for identifying quaternary carbons that lack directly attached protons.

Data Presentation: A Comparative Analysis

Table 1: ¹H and ¹³C NMR Data for Ingenol-20-laurate in CDCl₃ [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1129.76.05 (d, 4.8)
2136.8-
380.44.25 (s)
484.3-
573.84.20 (d, 9.6)
6127.95.85 (d, 6.0)
744.02.25 (m)
839.72.15 (m)
9207.0-
1072.6-
1123.21.05 (m)
1223.01.15 (m)
1331.01.55 (m)
1424.91.65 (m)
1529.11.25 (m)
1629.31.25 (m)
1715.51.08 (s)
1817.41.10 (d, 7.2)
1915.41.80 (s)
2066.34.65 (d, 12.0), 4.75 (d, 12.0)
1'174.1-
2'34.42.30 (t, 7.2)
3'24.91.65 (m)
4'29.11.25 (m)
5'29.31.25 (m)
6'29.61.25 (m)
7'29.61.25 (m)
8'29.51.25 (m)
9'29.31.25 (m)
10'31.91.25 (m)
11'22.70.88 (t, 6.8)
12'14.10.88 (t, 6.8)

Table 2: Key 2D NMR Correlations (COSY and HMBC) for Ingenol-20-laurate [1]

Proton(s)COSY Correlations (¹H)HMBC Correlations (¹³C)
H-1 (6.05)-C-2, C-3, C-10, C-11, C-18
H-3 (4.25)H-5C-1, C-2, C-4, C-5
H-5 (4.20)H-3, H-6C-3, C-4, C-6, C-7, C-20
H-6 (5.85)H-5, H-7C-4, C-5, C-7, C-8
H-7 (2.25)H-6, H-8C-5, C-6, C-8, C-9, C-11
H-8 (2.15)H-7, H-11, H-12C-6, C-7, C-9, C-10, C-11
H-11 (1.05)H-8, H-12, H-18C-1, C-8, C-10, C-12, C-18
H-18 (1.10)H-11C-1, C-10, C-11, C-12
H-19 (1.80)-C-1, C-2, C-3
H₂-20 (4.65, 4.75)-C-4, C-5, C-6, C-1'

Experimental Protocols

A general workflow for the structural confirmation of an this compound derivative using 2D NMR is outlined below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified ingenol derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.

  • 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial proton chemical shifts.

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra:

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations. The experiment should be optimized to detect correlations over a range of coupling constants (e.g., 2-10 Hz).

Data Processing and Analysis
  • Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin, or similar). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • HSQC Analysis: Assign the carbon signals that are directly attached to protons by correlating the peaks in the HSQC spectrum with the previously assigned ¹H signals.

    • COSY Analysis: Starting from well-resolved proton signals, trace the coupling networks to build molecular fragments.

    • HMBC Analysis: Use the long-range correlations to connect the fragments established from the COSY data and to assign quaternary carbons. For instance, correlations from methyl protons are particularly useful for identifying nearby carbons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the structure of an this compound derivative using 2D NMR and a comparison with an alternative structural elucidation method.

experimental_workflow Experimental Workflow for 2D NMR Structural Elucidation cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation dissolve Dissolve Ingenol Derivative in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms one_d_nmr 1D NMR (¹H, ¹³C, DEPT) add_tms->one_d_nmr cosy gCOSY one_d_nmr->cosy hsqc gHSQC one_d_nmr->hsqc hmbc gHMBC one_d_nmr->hmbc process_data Process NMR Data cosy->process_data hsqc->process_data hmbc->process_data assign_hsqc Assign ¹JCH Correlations (HSQC) process_data->assign_hsqc trace_cosy Trace ¹H-¹H Spin Systems (COSY) process_data->trace_cosy connect_hmbc Connect Fragments & Assign Quaternary Carbons (HMBC) process_data->connect_hmbc assign_hsqc->connect_hmbc trace_cosy->connect_hmbc structure Confirm Structure of This compound Derivative connect_hmbc->structure comparison_methods Comparison of Structural Elucidation Methods cluster_nmr_pros Advantages of 2D NMR cluster_xray_pros Advantages of X-ray Crystallography nmr 2D NMR Spectroscopy nmr_soln Provides structure in solution state nmr->nmr_soln nmr_dynamics Can provide information on molecular dynamics nmr->nmr_dynamics nmr_no_crystal Does not require crystallization nmr->nmr_no_crystal xray X-ray Crystallography xray_high_res Can provide high-resolution atomic detail xray->xray_high_res xray_large_mol No theoretical size limit for the molecule xray->xray_large_mol xray_direct Provides a direct 3D structure xray->xray_direct

References

Comparative Analysis of Ingenol Ester Cross-Reactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of ingenol (B1671944) esters, a class of diterpenoids with potent anti-cancer properties, across various human cancer cell lines. While data on Ingenol-5,20-acetonide is limited as it is primarily a synthetic intermediate, this document focuses on its closely related and well-studied derivatives, such as Ingenol Mebutate (Ingenol-3-angelate, PEP005), to provide insights into the expected activity of this compound class. The information presented is supported by experimental data from peer-reviewed studies.

Introduction to Ingenol Esters

Ingenol esters are natural products isolated from plants of the Euphorbia genus. They are potent activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction.[1][2][3][4] The activation of specific PKC isoforms, particularly PKCδ, by ingenol esters can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6] Some studies also suggest a dual mechanism of action involving initial rapid necrosis of cancer cells followed by an inflammatory response that helps in clearing the remaining malignant cells.[7]

Cross-Reactivity and Cytotoxic Effects

Ingenol esters have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. This wide-ranging activity underscores their potential as broad-spectrum anti-cancer agents. The tables below summarize the observed effects of various ingenol derivatives on different cancer cell lines.

Table 1: Cytotoxic Effects of Ingenol Mebutate (PEP005) on Various Cancer Cell Lines
Cell LineCancer TypeObserved EffectsReference
HuT-78, HHCutaneous T-Cell LymphomaInduction of apoptosis, reduced cell viability and proliferation.
MyLa, SeAxCutaneous T-Cell LymphomaResistant to apoptosis induction by PEP005.
Panc-1Pancreatic CancerInhibition of cell growth with an IC50 of 43.1 ± 16.8 nM.[8]
MIA PaCa-2Pancreatic CancerInhibition of cell growth.[8]
Colo205Colon CancerTime- and concentration-dependent decrease of cells in S phase, induction of apoptosis.[6]
VariousEsophageal CancerPotent antitumor activity.[9]
K562Chronic Myeloid LeukemiaInhibition of cell proliferation, induction of G2/M phase arrest, apoptosis, and necrosis.[1]
Table 2: Comparative Efficacy of Different Ingenol Derivatives
Ingenol DerivativeCancer TypeKey FindingsReference
Ingenol-3-dodecanoate (IngC)Multiple Cancer TypesDisplayed the best activity across a large panel of 70 human cancer cell lines.[9]
Ingenol-20-benzoateBreast CancerShowed relevant inhibition of cell growth and induced apoptotic cell death.[10]
3-O-Angeloyl-20-O-acetyl ingenol (AAI)Chronic Myeloid LeukemiaDemonstrated higher cytotoxicity than ingenol mebutate in K562 cells.[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of ingenol esters involves the activation of Protein Kinase C (PKC). This activation initiates a signaling cascade that impacts multiple downstream pathways crucial for cell survival and proliferation.

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Ester PKC PKCδ Ingenol->PKC Activation Ras_Raf Ras/Raf/MAPK Pathway PKC->Ras_Raf Activates AKT PI3K/AKT Pathway PKC->AKT Inhibits Apoptosis Apoptosis Ras_Raf->Apoptosis CellCycleArrest Cell Cycle Arrest Ras_Raf->CellCycleArrest AKT->Apoptosis Inhibition of Apoptosis

Ingenol Ester Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the cross-reactivity and mechanism of action of ingenol esters.

Cell Viability Assay (WST-1 or MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ingenol ester for 24, 48, or 72 hours.

  • Reagent Incubation: Add WST-1 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 450 nm for WST-1 and 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with Ingenol Ester A->B C Incubate for 24-72 hours B->C D Add WST-1/MTS reagent C->D E Incubate for 1-4 hours D->E F Measure Absorbance E->F G Analyze Data F->G

Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the ingenol ester at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., PKCδ, phospho-ERK, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The available data strongly indicate that ingenol esters, including derivatives of this compound, exhibit broad cross-reactivity against a diverse range of cancer cell lines. Their potent cytotoxic effects are primarily mediated through the activation of PKCδ and the subsequent modulation of key signaling pathways controlling cell survival and apoptosis. While the sensitivity to ingenol esters can vary between different cell lines, the overall evidence supports their continued investigation as promising anti-cancer therapeutic agents. Further studies are warranted to explore the specific activity profile of this compound and to fully elucidate the molecular determinants of sensitivity and resistance to this class of compounds.

References

in vitro efficacy of Ingenol-5,20-acetonide analogs against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-cancer efficacy of various Ingenol (B1671944) analogs, including derivatives of Ingenol-5,20-acetonide. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery. This document summarizes quantitative efficacy data, details the experimental protocols used in these studies, and illustrates a key signaling pathway involved in the mechanism of action of these compounds.

Quantitative Efficacy of Ingenol Analogs

The anti-proliferative activity of several Ingenol analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Ingenol-3-dodecanoate (IngC) Esophageal Cancer Cell Lines (mean)Lower than Ingenol-3-angelate and Ingenol 3,20-dibenzoate[1]
Glioma Cell Lines (various)Dose-time-dependent cytotoxicity[2][3]
3-O-angeloyl-20-O-acetyl ingenol (AAI) K562 (Chronic Myeloid Leukemia)More potent than Ingenol Mebutate at low concentrations[4]
Ingenol Mebutate (IM) Panc-1 (Pancreatic Cancer)0.0431 ± 0.0168[5][6][7]
SN-38 (as a comparator)0.165 ± 0.037[6][7]
Enmein-type Diterpenoid derivative (7h) A549 (Lung Cancer)2.16[8]
L-02 (Normal Human Liver Cells)> 100[8]
Ingenol-20-benzoate (11) T47D (Breast Cancer)Not specified, but identified as a promising antitumor compound[9]
MDA-MB-231 (Breast Cancer)Not specified, but identified as a promising antitumor compound[9]

Experimental Protocols

The in vitro efficacy of the Ingenol analogs was determined using various established cell viability and cytotoxicity assays. The general methodologies are described below.

Cell Viability and Cytotoxicity Assays
  • MTS Assay: The anti-proliferative effects of semi-synthetic ingenol compounds (IngA, IngB, and IngC) were assessed on a panel of 70 human cancer cell lines using the MTS assay.[1] This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product, which is proportional to the number of viable cells.

  • WST-1 Assay: The cytotoxicity of some synthesized compounds was evaluated using the WST-1 (water-soluble tetrazole salt) assay.[10] Similar to the MTS assay, this method relies on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed correlates directly with the number of metabolically active cells in the culture.

  • Cell Culture and Treatment: Human cancer cell lines were cultured in appropriate media and conditions. For the experiments, cells were seeded in multi-well plates and treated with various concentrations of the Ingenol analogs or vehicle control for a specified period (e.g., 72 hours).[5][6][7][11]

  • IC50 Determination: Following the incubation period, the cell viability was measured using the respective assays. The IC50 values were then calculated from the dose-response curves, representing the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control cells.

Signaling Pathways Modulated by Ingenol Analogs

Ingenol derivatives exert their anti-cancer effects through the modulation of several key signaling pathways. One of the primary mechanisms involves the activation of Protein Kinase C (PKC), which can lead to downstream effects on cell proliferation, apoptosis, and inflammation.[4][12][13] The synthetic derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI), for instance, has been shown to activate PKCδ and the extracellular signal-regulated kinase (ERK) pathway, while inhibiting the AKT and JAK/STAT3 signaling pathways in chronic myeloid leukemia cells.[4] Another study on an enmein-type diterpenoid derivative identified the inhibition of the PI3K/AKT/mTOR pathway as a key mechanism for inducing cell cycle arrest and apoptosis.[8]

Below is a diagram illustrating a simplified overview of the PKC-mediated signaling pathway often implicated in the action of Ingenol analogs.

G Ingenol Ingenol Analogs PKC Protein Kinase C (PKC) Activation Ingenol->PKC ERK ERK Pathway PKC->ERK ImmuneModulation Immune Modulation PKC->ImmuneModulation Apoptosis Apoptosis ERK->Apoptosis CellProliferation Inhibition of Cell Proliferation ERK->CellProliferation

References

A Comparative Guide to the Synthetic Routes of Ingenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ingenol (B1671944), a complex diterpenoid isolated from the sap of plants of the Euphorbia genus, and its analogs have garnered significant attention in the scientific community due to their potent biological activities. Notably, ingenol 3-angelate (PEP005), commercially known as Picato®, is an FDA-approved topical treatment for actinic keratosis. The intricate molecular architecture of ingenol, characterized by a highly strained bridged ring system, has presented a formidable challenge to synthetic chemists for decades. This guide provides a comparative overview of the seminal total syntheses of ingenol, offering a quantitative and qualitative analysis of the different strategies employed.

Performance Comparison of Synthetic Routes

The total synthesis of ingenol has been accomplished by several research groups, each employing unique strategies to overcome the inherent structural hurdles. The efficiency of these routes can be compared based on key metrics such as the total number of steps and the overall yield.

Synthetic RouteKey StrategyLongest Linear Sequence (Steps)Overall Yield (%)Stereochemistry
Winkler (2002) [1]Intramolecular dioxenone photoaddition-fragmentation45[2]0.007[3]Racemic
Tanino/Kuwajima (2003) [4]Intramolecular acetylene (B1199291) dicobalt complex cyclization and epoxy alcohol rearrangement46[3]0.03[3]Racemic
Wood (2004) [5]Ring-closing olefin metathesis37[3]0.002[3]Asymmetric
Baran (2013) [6]Two-phase synthesis (cyclase and oxidase phases) inspired by biosynthesis14[6]Not explicitly stated, but described as highly efficient[6]Enantioselective

Key Synthetic Strategies and Experimental Protocols

The successful syntheses of ingenol have relied on innovative chemical transformations to construct the challenging tetracyclic core. Below are outlines of the key reactions from each approach, along with representative experimental protocols.

Winkler Synthesis: Photocycloaddition-Fragmentation

The Winkler synthesis was the first to achieve the total synthesis of (±)-ingenol.[1] A key feature of this route is the use of an intramolecular [2+2] photocycloaddition of a dioxenone, followed by a fragmentation reaction to construct the strained "inside-outside" bridgehead stereochemistry of the ingenane (B1209409) core.[7]

Experimental Protocol: Intramolecular Dioxenone Photoaddition

A solution of the dioxenone precursor in acetonitrile (B52724) is irradiated with a medium-pressure mercury lamp through a Pyrex filter at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is then removed under reduced pressure, and the resulting photoproduct is purified by flash column chromatography on silica (B1680970) gel to yield the tetracyclic intermediate.[2]

Tanino/Kuwajima Synthesis: Cobalt-Mediated Cyclization and Rearrangement

The Tanino and Kuwajima groups reported a racemic total synthesis of ingenol that features a novel intramolecular cyclization of an acetylene dicobalt complex.[4] This is followed by a rearrangement of an epoxy alcohol to construct the ingenane skeleton.[8]

Experimental Protocol: Intramolecular Acetylene Dicobalt Complex Cyclization

To a solution of the acyclic precursor in a suitable solvent such as toluene (B28343) is added dicobalt octacarbonyl. The mixture is stirred at room temperature to form the acetylene-Co2(CO)6 complex. The solvent is then removed, and the residue is redissolved in a solvent like dichloromethane (B109758) and treated with a Lewis acid (e.g., TiCl4) at low temperature to initiate the intramolecular cyclization. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted, dried, and purified by chromatography.[4]

Wood Synthesis: Ring-Closing Metathesis

The Wood group developed the first asymmetric total synthesis of ingenol.[5] Their strategy relied on a ring-closing olefin metathesis (RCM) reaction to form the sterically congested and strained seven-membered B-ring of the ingenol core.[3]

Experimental Protocol: Ring-Closing Metathesis

The diene precursor is dissolved in degassed dichloromethane and the Grubbs' second-generation catalyst is added. The reaction mixture is stirred at room temperature under an argon atmosphere and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to afford the tetracyclic ingenane skeleton.[9]

Baran Synthesis: Bio-inspired Two-Phase Approach

The Baran group reported a highly efficient and concise enantioselective synthesis of (+)-ingenol.[6] Their approach is inspired by the proposed biosynthesis of ingenol and is divided into a "cyclase phase" to construct the carbon framework and an "oxidase phase" to install the oxygenation pattern.[10] Key reactions include a Pauson-Khand reaction and a pinacol (B44631) rearrangement.[10]

Experimental Protocol: Pinacol Rearrangement

The diol precursor is dissolved in a suitable solvent like dichloromethane and cooled to a low temperature (e.g., -78 °C). A Lewis acid such as boron trifluoride etherate (BF3•OEt2) is added dropwise. The reaction is stirred at low temperature until the starting material is consumed as indicated by TLC analysis. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted, dried, and purified by column chromatography.[10]

Signaling Pathways of Ingenol Analogs

Ingenol and its derivatives exert their biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes.[7] PEP005, for instance, is a potent activator of several PKC isoforms.[11] This activation triggers downstream signaling cascades that can lead to apoptosis in cancer cells.

The following diagram illustrates the proposed signaling pathway initiated by ingenol analogs.

ingenol_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Analog (e.g., PEP005) PKC PKC Isoforms (e.g., PKCδ) Ingenol->PKC Activation Ras Ras PKC->Ras PI3K PI3K PKC->PI3K JNK JNK PKC->JNK PKC_n Translocated PKCδ PKC->PKC_n Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation JNK->Apoptosis

Caption: Ingenol analog-mediated PKC signaling pathway.

The activation of certain PKC isoforms, particularly PKCδ, by ingenol analogs leads to the stimulation of the Ras/Raf/MEK/ERK and JNK pro-apoptotic pathways. Concurrently, the PI3K/AKT survival pathway is inhibited. Activated PKCδ can also translocate to various cellular compartments, including the nucleus, to regulate gene expression.

Experimental Workflow for Assessing PKC Activation

The following workflow outlines a general procedure for investigating the activation of PKC and downstream signaling by ingenol analogs.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_probes Primary Antibodies for Western Blot A 1. Seed cells (e.g., cancer cell line) B 2. Treat with Ingenol Analog (various concentrations and time points) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blotting D->E F 6. Data Analysis E->F pPKC p-PKCδ E->pPKC PKC Total PKCδ E->PKC pERK p-ERK E->pERK ERK Total ERK E->ERK pAKT p-AKT E->pAKT AKT Total AKT E->AKT Caspase Cleaved Caspase-3 E->Caspase

Caption: Workflow for analyzing ingenol-induced signaling.

This guide provides a foundational understanding of the synthetic strategies toward ingenol and its analogs, offering valuable insights for researchers in medicinal chemistry and drug discovery. The comparative data and outlined experimental procedures can aid in the design of new synthetic routes and the exploration of the therapeutic potential of this fascinating class of molecules.

References

Assessing the Chiral Purity of Synthesized Ingenol-5,20-acetonide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules like Ingenol-5,20-acetonide, the rigorous assessment of enantiomeric purity is a critical step. This guide provides a comparative overview of established analytical techniques for determining the chiral purity of synthesized this compound, complete with experimental considerations and workflow visualizations.

This compound, a key intermediate in the synthesis of various ingenol (B1671944) derivatives, possesses multiple chiral centers, making the control and verification of its stereochemistry paramount for ensuring the desired biological activity and safety profile of the final compounds. The choice of analytical method for chiral purity assessment depends on several factors, including the required accuracy, sample throughput, and the availability of instrumentation.

Comparison of Analytical Methods

The primary methods for assessing the chiral purity of a synthesized compound like this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Other techniques such as Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE) also offer viable alternatives with specific advantages.

Method Principle Advantages Disadvantages Typical Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution and accuracy, widely applicable, established methods.Method development can be time-consuming, requires specific chiral columns.Medium to High
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Provides structural information, relatively fast analysis once the method is established.Lower sensitivity compared to HPLC, may require derivatization, can have signal overlap issues.Low to Medium
Chiral SFC Similar to HPLC but uses supercritical fluid as the mobile phase, often leading to faster separations.Fast analysis, reduced solvent consumption, complementary selectivity to HPLC.Requires specialized instrumentation.High
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile compounds.Limited to thermally stable and volatile compounds or their derivatives.High
Chiral CE Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.High efficiency, low sample and reagent consumption.Can be less robust than HPLC, lower loading capacity.High

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. For a polycyclic diterpene like this compound, polysaccharide-based CSPs are often a good starting point.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).

Mobile Phase:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

  • The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.

General Procedure:

  • Dissolve a small amount of the synthesized this compound in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the sample with the optimized mobile phase at a constant flow rate (e.g., 0.5-1.5 mL/min).

  • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs.

  • The two enantiomers will ideally appear as two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Chiral Auxiliaries:

  • Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react with a functional group (e.g., a hydroxyl group) in the analyte to form diastereomeric esters. The different spatial arrangement of the diastereomers results in distinguishable signals in the NMR spectrum.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to small chemical shift differences.

General Procedure (using a CDA):

  • React the synthesized this compound with an enantiomerically pure CDA (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a suitable base.

  • Purify the resulting diastereomeric esters.

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.

  • Identify signals that are well-resolved for the two diastereomers.

  • Integrate the corresponding signals to determine the ratio of the diastereomers, which directly correlates to the enantiomeric ratio of the original sample.

Visualization of Experimental Workflows

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis Analyte This compound React React to form Diastereomers Analyte->React CDA Chiral Derivatizing Agent CDA->React Acquire Acquire NMR Spectrum React->Acquire Process Process Spectrum Acquire->Process Identify Identify Diastereomeric Signals Process->Identify Integrate Integrate Signals Identify->Integrate Determine Determine Enantiomeric Ratio Integrate->Determine

Workflow for NMR Analysis using a Chiral Derivatizing Agent.

Conclusion

The assessment of chiral purity is a non-negotiable aspect of the synthesis of complex stereogenic molecules like this compound. While Chiral HPLC often provides the most direct and accurate measure of enantiomeric excess, NMR spectroscopy offers a valuable alternative that also yields structural information. The choice of method should be guided by the specific requirements of the research and the available resources. For high-throughput screening of synthetic conditions, Chiral SFC or CE might be more suitable. Regardless of the chosen technique, careful method development and validation are essential to ensure the reliability of the results.

A Comparative Analysis of Ingenol-5,20-Acetonide Derivatives and Known PKC Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Ingenol-5,20-acetonide derivatives against established Protein Kinase C (PKC) modulators like Bryostatin-1 and Prostratin. The following sections provide a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of appropriate compounds for research and therapeutic applications.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The dysregulation of PKC signaling is implicated in a variety of diseases, including cancer and HIV.[2][3] This has driven the development of various PKC modulators. This guide focuses on comparing a class of synthetic ingenol (B1671944) derivatives, specifically those derived from this compound, with well-characterized natural product modulators. While direct comparative data for this compound itself is limited, we will draw upon data from closely related and well-studied ingenol esters, such as ingenol-3-angelate (PEP005, ingenol mebutate), to provide a comprehensive overview.

Quantitative Comparison of PKC Modulators

The efficacy and selectivity of PKC modulators can be quantified through various parameters, including binding affinity (Ki) to PKC isoforms and the concentration required to elicit a half-maximal biological response (EC50) in cellular assays. The following tables summarize key quantitative data for representative PKC modulators.

Compound ClassRepresentative CompoundBinding Affinity (Ki) to PKC Isozyme MixtureKey Cellular Effects
Ingenol Derivatives Ingenol-3-angelate (PEP005)Weak PKC activator[1]Primarily activates PKCδ and PKCα[1][4]; Induces apoptosis in cancer cells[3]; Reactivates latent HIV[5]
Bryostatins Bryostatin-1High affinity (nanomolar range)[1][6]Broad activation of conventional and novel PKC isoforms[1]; Can antagonize some phorbol (B1677699) ester responses[1]; Potent anti-cancer and neuroprotective activities[7]
Phorbol Esters ProstratinLower binding affinity compared to Bryostatin-1[2]Activates NF-κB signaling pathway[8]; Reactivates latent HIV[8]
Synthetic Bryologs C8-gem dimethyl bryologsPotent ligands with Ki values in the low nanomolar range (e.g., 1.4 nM, 2.0 nM, 19 nM for specific analogs)[6][9]Can exhibit functional selectivity for novel PKC isoforms over conventional isoforms[6]

Table 1: General Comparison of PKC Modulator Classes

CompoundPKC IsoformBinding Affinity (Ki)
Bryostatin-1PKCα1.35 nM[7]
PKCβ20.42 nM[7]
PKCδ0.26 nM[7]
PKCε0.24 nM[7]

Table 2: Bryostatin-1 Binding Affinities for Specific PKC Isoforms

Signaling Pathways and Experimental Workflows

To understand the differential effects of these PKC modulators, it is crucial to visualize their place within the PKC signaling cascade and the experimental procedures used to characterize them.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (active) DAG->PKC_mem activates Downstream Downstream Effectors PKC_mem->Downstream phosphorylates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates to Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) Downstream->Cellular_Response leads to ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_mem co-activates (conventional PKCs) Modulators PKC Modulators (Ingenols, Bryostatins, Phorbol Esters) Modulators->PKC_cyto mimic DAG, activate

Caption: General PKC Signaling Pathway.

Experimental_Workflow cluster_assays Biological Assays start Start: Cell Culture (e.g., CHO-k1, NIH 3T3) treatment Treatment with PKC Modulators (Ingenol Derivatives, Bryostatin-1, etc.) start->treatment incubation Incubation (Time and Concentration Dependent) treatment->incubation pkc_translocation PKC Translocation Assay (Confocal Microscopy) incubation->pkc_translocation western_blot Western Blot Analysis (Downstream Targets, e.g., p-ERK) incubation->western_blot kinase_assay In Vitro Kinase Assay (Phosphorylation of Substrate) incubation->kinase_assay data_analysis Data Analysis (Quantification of Translocation, Band Intensity, Kinase Activity) pkc_translocation->data_analysis western_blot->data_analysis kinase_assay->data_analysis comparison Comparative Analysis (EC50, Ki, Isoform Selectivity) data_analysis->comparison end End: Characterization of Modulator Profile comparison->end

Caption: Experimental Workflow for PKC Modulator Comparison.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of PKC modulators. Below are protocols for key experiments cited in the analysis.

PKC Translocation Assay using GFP-Fusion Proteins

This assay measures the activation of specific PKC isoforms by observing their translocation from the cytosol to cellular membranes.[6]

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO-k1) cells in appropriate media.

    • Transiently transfect cells with plasmids encoding GFP-fusion constructs of the PKC isoform of interest (e.g., PKCβ1-GFP, PKCδ-GFP).

  • Cell Treatment:

    • Plate the transfected cells onto glass-bottom dishes suitable for confocal microscopy.

    • Replace the culture medium with a suitable imaging buffer.

    • Acquire baseline images of GFP localization (predose).

    • Add the PKC modulator (e.g., Ingenol derivative, Bryostatin-1) at the desired concentration (e.g., 200 nM).

  • Image Acquisition:

    • Acquire time-lapse confocal images at regular intervals (e.g., every minute) for a defined period (e.g., 40 minutes) to monitor the translocation of the GFP-tagged PKC isoform from the cytosol to the plasma membrane and/or other cellular compartments.

  • Data Analysis:

    • Quantify the change in cytosolic fluorescence intensity over time. A decrease in cytosolic fluorescence indicates translocation to membranes and thus, activation.

    • Calculate the rate and extent of translocation for each compound to compare their potency and efficacy for specific PKC isoforms.

Western Blot Analysis for Downstream PKC Targets

This method assesses PKC activation by measuring the phosphorylation of its downstream substrates, such as members of the MAPK/ERK pathway.[1]

  • Cell Treatment and Lysis:

    • Culture cells (e.g., NIH 3T3 fibroblasts) to a suitable confluency.

    • Treat cells with the different PKC modulators at various concentrations and for different durations.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

    • Quantify the band intensities to determine the relative increase in phosphorylation upon treatment with the PKC modulators.

Conclusion

The comparative analysis reveals distinct profiles for different classes of PKC modulators. Bryostatin-1 and its synthetic analogs are highly potent, high-affinity pan-PKC activators, with some analogs showing potential for isoform selectivity.[1][6] Ingenol derivatives, represented by the well-studied ingenol-3-angelate, tend to be weaker PKC activators with a preference for certain isoforms like PKCδ and PKCα.[1][4] Prostratin exhibits lower binding affinity compared to bryostatins but is effective in activating specific downstream pathways.[2]

The choice of a PKC modulator for a specific research or therapeutic application will depend on the desired biological outcome. For broad and potent PKC activation, bryostatins may be suitable. For applications requiring the modulation of specific isoforms or pathways, certain ingenol derivatives or synthetic bryologs might be more appropriate. The provided experimental protocols offer a framework for conducting direct, head-to-head comparisons to further elucidate the nuanced activities of these compounds. Further research into a wider range of this compound derivatives is warranted to fully understand their potential as selective and effective PKC modulators.

References

Safety Operating Guide

Navigating the Disposal of Ingenol-5,20-acetonide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This guide provides essential safety and logistical information for the proper disposal of Ingenol-5,20-acetonide, a natural compound used in laboratory research. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, this compound should be handled as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of hazardous chemical and pharmaceutical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all solid and absorbed material into a sealed container for disposal.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[1][2][3] The primary recommended method for disposal is through a licensed hazardous waste disposal facility, which typically involves incineration.[2][3]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound (e.g., unused product, contaminated lab supplies, rinsate) as hazardous chemical waste.

  • Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

2. Containerization:

  • Primary Container: Collect waste in a container that is compatible with the chemical. The original manufacturer's container is often a good choice.[5] If transferring to a new container, ensure it is leak-proof and has a secure, screw-on cap.[6][7] Avoid using containers with corks or parafilm as a primary seal.[7]

  • Solid Waste: For chemically contaminated solid waste such as gloves, bench paper, and pipette tips, double-bag the items in clear plastic bags.[7] These bags should then be placed in a designated solid hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a shatter-resistant, leak-proof container. Do not fill containers beyond 90% capacity to allow for expansion.[6]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, the container may be disposed of as regular trash, but it is best to consult with your institution's EHS office.[8]

3. Labeling:

  • Clearly label every waste container with a "Hazardous Waste" tag.[7][8]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date when waste was first added to the container (accumulation start date)

    • The name and contact information of the responsible researcher or laboratory

    • Any known hazards (e.g., "Caution: Handle as potentially hazardous chemical")

4. Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is used to capture any potential leaks or spills.[7] The secondary container must be chemically compatible with the waste and have a capacity of at least 110% of the primary container's volume.[7]

  • Segregate incompatible waste types to prevent dangerous reactions.[6]

5. Disposal Request and Pickup:

  • Once a waste container is full or has reached the institutional time limit for storage in an SAA, submit a hazardous waste pickup request to your EHS office.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[9] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[2]

Quantitative Data Summary

ParameterGuidelineSource
Container Fill Level Do not exceed 90% of the container's capacity.[6]
Secondary Containment Volume Must hold at least 110% of the primary container's volume.[7]
SAA Storage Time Limit (Partially Filled) Up to 1 year (or as per institutional policy).[6]
SAA Storage Time Limit (Full Container) Must be removed within 3 days (or as per institutional policy).[6]

Experimental Protocols

Triple-Rinse Procedure for Empty Containers:

  • Select a solvent that is appropriate for dissolving this compound (e.g., methanol, DMSO, dichloromethane).[10]

  • Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.

  • Securely cap and shake the container.

  • Empty the solvent (rinsate) into a designated liquid hazardous waste container.

  • Repeat the rinsing process two more times.

  • Allow the container to air dry completely before disposal or reuse.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste as Potentially Hazardous B->C D Select Compatible, Leak-Proof Container C->D E Collect Waste (Solid or Liquid) D->E F Affix 'Hazardous Waste' Label E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Container Full or Time Limit Reached? H->I I->G No J Submit Hazardous Waste Pickup Request to EHS I->J Yes K Professional Disposal (e.g., Incineration) J->K

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for detailed requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ingenol-5,20-acetonide, designed to ensure the well-being of laboratory personnel and maintain a safe research environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risks and ensure compliant disposal of chemical waste.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] If splashing is possible, chemical goggles should be worn.[2]
Hands Chemical Impermeable GlovesGloves must be inspected for integrity before each use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Wash and dry hands thoroughly after handling.
Respiratory Dust Respirator / Full-Face RespiratorA dust respirator should be used to avoid the formation of dust and aerosols.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1] Follow local and national regulations for respirator use.[2]
Body Protective ClothingWear suitable protective clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is recommended.[1]

Procedural Guidance for Safe Handling and Disposal

Adherence to the following step-by-step procedures is critical for minimizing risks associated with this compound.

Laboratory Handling Protocol
  • Engineering Controls:

    • Always handle this compound in a well-ventilated area.[1]

    • Whenever possible, use a laboratory fume hood.[2]

    • Ensure that emergency exits and a risk-elimination area are clearly designated and accessible.[1]

  • Pre-Handling Preparations:

    • Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work.

    • Inspect all PPE for damage and ensure proper fit.

    • Ensure all necessary handling equipment, including non-sparking tools, is readily available.[1]

  • Handling Procedures:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation and inhalation of dust and aerosols.[1]

    • Wash hands and exposed skin thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the handling area.

    • Prevent fire caused by electrostatic discharge steam by using non-sparking tools.[1]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store apart from foodstuff containers or incompatible materials.[1]

Spill Management and First Aid
  • In Case of a Spill:

    • Evacuate personnel to a safe area, upwind of the spill.[1]

    • Remove all sources of ignition.[1]

    • Wearing appropriate PPE, clean up spills immediately.[2]

    • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2]

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Do not let the chemical enter drains.[1]

    • Decontaminate the spill site with a 10% caustic solution and ventilate the area until disposal is complete.[2]

  • First-Aid Measures:

    • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2]

    • If in Eyes: Immediately rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Consult a doctor.[1][2]

    • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect adhered or collected material from spills promptly.[1]

    • Place the chemical waste in suitable and closed containers for disposal.[1]

  • Disposal Method:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge into sewer systems.[1]

    • Dispose of in a manner consistent with federal, state, and local regulations.

  • Packaging Disposal:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

    • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Area / Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_avoid Avoid Contact, Inhalation, & Dust handle_chem->handle_avoid emergency_spill Spill Occurs handle_chem->emergency_spill handle_no_eat No Eating, Drinking, or Smoking handle_avoid->handle_no_eat post_wash Wash Hands Thoroughly handle_no_eat->post_wash post_store Store in a Tightly Closed Container post_wash->post_store disp_collect Collect Waste in Labeled, Closed Containers post_store->disp_collect emergency_evacuate Evacuate & Remove Ignition Sources emergency_spill->emergency_evacuate emergency_first_aid Administer First Aid emergency_spill->emergency_first_aid emergency_contain Contain Spill & Clean Up with Proper PPE emergency_evacuate->emergency_contain disp_dispose Dispose via Licensed Chemical Destruction or Incineration disp_collect->disp_dispose disp_packaging Dispose of Contaminated Packaging disp_dispose->disp_packaging

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.